molecular formula C8H7N3O B011011 3-Cyanobenzohydrazide CAS No. 19731-01-2

3-Cyanobenzohydrazide

Cat. No.: B011011
CAS No.: 19731-01-2
M. Wt: 161.16 g/mol
InChI Key: KYKPMNVLZRQRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanobenzohydrazide (: 19731-01-2) is a high-purity organic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol. This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a hydrazide group and a cyano group on a benzene ring, makes it a key precursor for the synthesis of various heterocyclic compounds and complex molecular architectures. Research Applications & Value: • Synthesis of Heterocycles: The compound is primarily used as a starting material for constructing nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals and agrochemicals. • Schiff Base Formation: The hydrazide group readily condenses with carbonyl groups (aldehydes and ketones) to form hydrazone derivatives. These Schiff bases are intermediates for synthesizing more complex molecules and are often investigated for their biological activities. • Material Science & Polymer Chemistry: As a bifunctional monomer, this compound can be utilized in polycondensation reactions to develop novel polymers, such as polyamide-hydrazides, contributing to the research of advanced materials. Chemical & Physical Properties: • Molecular Formula: C8H7N3O • Molecular Weight: 161.16 g/mol • Density: ~1.289 g/cm³ • Index of Refraction: ~1.61 Handling & Safety: This product is labeled with the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin, eye, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE). Attention: this compound is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(12)11-10/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPMNVLZRQRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620516
Record name 3-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19731-01-2
Record name Benzoic acid, 3-cyano-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19731-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzohydrazide is a versatile organic compound that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly hydrazone derivatives. Its unique chemical structure, featuring a benzonitrile moiety and a hydrazide functional group, makes it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and key reactions of this compound, with a focus on its applications in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₇N₃O. The presence of the cyano and hydrazide groups contributes to its polarity and reactivity. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
CAS Number 19731-01-2
Appearance White to off-white solid
Melting Point 157-158 °C (for the hydrochloride salt)
Density 1.289 g/cm³
Refractive Index 1.61
Solubility Soluble in polar organic solvents such as ethanol and DMSO.

Spectral Data Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques. The following table summarizes the expected characteristic peaks in its Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) spectra, based on data from closely related benzohydrazide compounds.[1]

Spectroscopy Characteristic Peaks and Interpretation
IR (Infrared) - N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups of the hydrazide moiety. - C≡N stretching: A sharp, medium-intensity peak around 2230 cm⁻¹ characteristic of the nitrile group. - C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group. - C-N stretching: A band around 1400 cm⁻¹.[2]
¹H NMR - Aromatic Protons: Signals in the range of 7.5-8.5 ppm. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to their coupling. - -NH Proton: A broad singlet that can appear between 8.0 and 10.0 ppm, which is exchangeable with D₂O. - -NH₂ Protons: A broad singlet that can appear between 4.0 and 5.0 ppm, also exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.[2] - Aromatic Carbons: Multiple signals between 110 and 140 ppm. The carbon attached to the cyano group will be significantly deshielded. - Cyano Carbon (C≡N): A signal in the range of 115-120 ppm.
MS (Mass Spec) - Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the hydrazide group (-NHNH₂) and cleavage of the benzoyl moiety.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-cyanobenzoate. This is a common and efficient method for preparing hydrazides.[3]

Materials:

  • Methyl 3-cyanobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • A solution of methyl 3-cyanobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (1.2 to 1.5 equivalents) is added dropwise to the solution at room temperature with stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of a white solid.

  • The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

The precursor, methyl 3-cyanobenzoate, can be synthesized from methyl 3-formylbenzoate through an oximation reaction followed by dehydration.[4]

Reactivity and Applications in Drug Development

The primary reactivity of this compound lies in the nucleophilicity of the terminal nitrogen atom of the hydrazide group. This makes it an excellent building block for the synthesis of hydrazones through condensation reactions with aldehydes and ketones.[5]

Formation of Hydrazones

The reaction of this compound with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding N-acylhydrazone. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules.

Caption: Reaction of this compound with an aldehyde to form a hydrazone.

Biological Significance and Signaling Pathways

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The 3-cyano substitution on the benzene ring can significantly influence the electronic properties and biological activity of the resulting hydrazone derivatives.

Anticancer Activity: Many hydrazone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, some benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[7] Inhibition of EGFR signaling is a clinically validated strategy in cancer therapy, as it can disrupt downstream pathways involved in cell proliferation, survival, and metastasis.

EGFR_Signaling_Inhibition 3_Cyano_Derivative This compound Derivative EGFR EGFR 3_Cyano_Derivative->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Antimicrobial Activity: The hydrazone scaffold is also a key feature in many compounds with significant antimicrobial activity. These compounds can exert their effects through various mechanisms, such as inhibiting essential microbial enzymes or disrupting cell wall synthesis. The incorporation of the this compound moiety can lead to the development of novel antimicrobial agents with improved potency and a broader spectrum of activity.[8]

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an ideal scaffold for creating diverse libraries of bioactive compounds. The demonstrated potential of its hydrazone derivatives to modulate key biological pathways, such as EGFR signaling, highlights the importance of this compound as a precursor for the discovery of new anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutics.

References

In-Depth Technical Guide: 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Structure

3-Cyanobenzohydrazide is a derivative of benzoic acid, featuring a cyano group at the meta position and a hydrazide functional group. The presence of these reactive moieties makes it a versatile building block in organic synthesis.

PropertyValue
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC(=C1)C(=O)NN)C#N
Appearance Predicted: White to off-white solid

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 3-cyanobenzoic acid. The general methodology for the synthesis of benzohydrazides involves the esterification of the corresponding benzoic acid followed by hydrazinolysis.[1]

Step 1: Esterification of 3-Cyanobenzoic Acid
  • Reactants: 3-cyanobenzoic acid, methanol, and a catalytic amount of sulfuric acid.

  • Procedure:

    • A mixture of 3-cyanobenzoic acid (1 equivalent) and an excess of methanol is taken in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The reaction mixture is refluxed for approximately 4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess methanol is removed under reduced pressure.

    • The resulting crude methyl 3-cyanobenzoate is then used in the next step.

Step 2: Hydrazinolysis of Methyl 3-Cyanobenzoate
  • Reactants: Methyl 3-cyanobenzoate and hydrazine hydrate.

  • Procedure:

    • The crude methyl 3-cyanobenzoate from the previous step is dissolved in a suitable solvent like ethanol.

    • Hydrazine hydrate (an excess, typically 1.2-1.5 equivalents) is added to the solution.

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • After cooling the reaction mixture to room temperature, the precipitated product, this compound, is collected by filtration.

    • The solid is washed with cold ethanol or water to remove any unreacted starting materials and byproducts.

    • The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_synthesis Synthesis of this compound A 3-Cyanobenzoic Acid B Methyl 3-cyanobenzoate A->B  Methanol, H₂SO₄ (cat.) Reflux C This compound B->C  Hydrazine Hydrate Reflux

A proposed workflow for the synthesis of this compound.

Applications in Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The 3-cyanobenzoyl moiety, a key structural feature of this compound, is found in potent inhibitors of p38 mitogen-activated protein (MAP) kinase.

p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway plays a critical role in the cellular response to inflammatory cytokines and stress.[5] Dysregulation of this pathway is implicated in various inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Therefore, inhibitors of p38 kinase are of significant therapeutic interest.[6][7]

One notable example is the compound 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide , which is a known p38 kinase inhibitor. The "3-cyanobenzoyl" portion of this molecule is crucial for its activity, suggesting that this compound can serve as a valuable starting material or fragment for the design and synthesis of novel p38 inhibitors.

The general mechanism of action for many p38 inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets and blocking the inflammatory signaling cascade.

G ext_stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) mkk3_6 MKK3/6 ext_stimuli->mkk3_6 Activates p38 p38 MAP Kinase mkk3_6->p38 Phosphorylates (Activates) downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->downstream Phosphorylates (Activates) inhibitor This compound -derived Inhibitor inhibitor->p38 Inhibits inflammation Inflammatory Response downstream->inflammation

The p38 MAP kinase signaling pathway and the inhibitory action of a potential derivative.

Potential Biological Activities

Based on the broader class of hydrazide and hydrazone compounds, this compound derivatives could be investigated for a variety of other biological activities:

  • Antimicrobial Activity: Hydrazones have been extensively studied for their antibacterial and antifungal properties.[3]

  • Anticancer Activity: Numerous hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines, with some inducing apoptosis and cell cycle arrest.[8]

  • Anti-inflammatory and Analgesic Activity: The inhibition of inflammatory pathways suggests potential applications in treating pain and inflammation.[4]

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzohydrazide is a small molecule belonging to the benzohydrazide class of organic compounds. Hydrazides and their derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of the cyano group, a versatile functional group, on the benzene ring of this compound suggests potential for unique chemical reactivity and biological interactions, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and potential biological significance, based on available data for closely related compounds.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a cyano group at the meta position and a hydrazide group.

Table 1: General Molecular Properties of this compound

PropertyValue
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC(=C1)C(=O)NN)C#N
LogP (Predicted) 0.85
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 3-cyanobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 3-cyanobenzoate (0.1 mol) in 50 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The white precipitate of this compound formed is collected by filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain pure this compound.

  • Dry the purified crystals in a vacuum desiccator.

G start Start: Methyl 3-cyanobenzoate and Hydrazine Hydrate in Ethanol reflux Reflux for 4-6 hours start->reflux Reaction cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end End: Pure this compound dry->end

Figure 1: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are summarized below.[5][6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-N functional groups.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3200Strong, BroadN-H stretching (hydrazide)
2230-2210Strong, SharpC≡N stretching (nitrile)
1680-1640StrongC=O stretching (amide I)
1600-1580MediumC=C stretching (aromatic)
1550-1500MediumN-H bending (amide II)
1300-1200MediumC-N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1H-CONH-
~8.2-7.6Multiplet4HAromatic protons
~4.5Broad Singlet2H-NH₂

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~135-125Aromatic carbons
~118C≡N (nitrile)
~112Aromatic carbon attached to CN
Mass Spectrometry (MS)

The mass spectrum would confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
161[M]⁺ (Molecular ion)
131[M - NH₂]⁺
104[M - CONHNH₂]⁺
76[C₆H₄]⁺

Crystal Structure

While the specific crystal structure of this compound has not been reported, analysis of related benzohydrazide structures, such as 3-chlorobenzohydrazide, provides insights into its likely solid-state conformation and intermolecular interactions.[10][11][12][13][14] The molecule is expected to be largely planar, with the hydrazide group potentially showing some torsion relative to the benzene ring. In the solid state, intermolecular hydrogen bonding between the hydrazide N-H and C=O groups is anticipated to be a dominant feature, leading to the formation of dimers or extended chains.[12] The cyano group may also participate in weaker intermolecular interactions.

Potential Biological Activities and Mechanisms of Action

Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of biological activities.[1][2][3][4][15] The incorporation of a cyano group may modulate these activities and introduce novel pharmacological properties.

Potential Biological Activities:

  • Anticancer: Many hydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][16]

  • Antimicrobial: The hydrazide moiety is a key feature in several antimicrobial agents.[4][17]

  • Enzyme Inhibition: Hydrazides have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and DNA gyrase, which are important targets in cancer and infectious diseases, respectively.[18][19]

Potential Mechanisms of Action: The biological activity of hydrazides can be attributed to their ability to chelate metal ions, interact with biological macromolecules through hydrogen bonding, and participate in various enzymatic reactions. The cyano group in this compound could potentially act as a hydrogen bond acceptor or participate in covalent interactions with biological targets. One plausible mechanism of action for hydrazide derivatives is the inhibition of key enzymes involved in disease pathogenesis.

G drug Hydrazide Derivative (e.g., this compound) enzyme Target Enzyme (e.g., HDAC, DNA Gyrase) drug->enzyme product Product enzyme->product Catalysis inhibition Inhibition enzyme->inhibition Binds to substrate Substrate substrate->enzyme pathway Cellular Process (e.g., Proliferation, Survival) product->pathway block Blocked inhibition->drug

Figure 2: Hypothetical mechanism of action via enzyme inhibition by a hydrazide derivative.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide, based on the analysis of related compounds, provides a foundational understanding of its molecular structure, synthesis, and potential biological activities. Further experimental validation of the predicted properties and in-depth biological screening are warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

3-Cyanobenzohydrazide: An In-Depth Solubility Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Cyanobenzohydrazide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its hydrazide functional group serves as a key building block for the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of its solubility profile is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and presents logical workflows to aid researchers in their studies.

Core Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on its use in synthetic procedures and for biological testing of its derivatives, a qualitative solubility profile can be inferred. The following table summarizes the known and inferred solubility characteristics of this compound.

SolventChemical ClassQuantitative Solubility (at 25 °C)Qualitative SolubilitySource/Inference
Dimethyl Sulfoxide (DMSO)Aprotic PolarData not availableSolubleCommonly used as a solvent for biological screening of benzohydrazide derivatives.[1]
EthanolProtic PolarData not availableSoluble/Sparingly SolubleUsed as a solvent for recrystallization and in reaction mixtures for synthesizing derivatives.[2]
DioxaneAprotic, Moderately PolarData not availableSolubleMentioned as a solvent in the synthesis of precursors for hydrazide derivatives.[3]
WaterProtic PolarData not availableSparingly Soluble/InsolubleGeneral characteristic of similar organic compounds.
Petroleum EtherNonpolarData not availableInsolubleUsed as a washing solvent to remove nonpolar impurities, indicating insolubility.[2]

Note: The qualitative solubility is inferred from its use in various experimental procedures. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility, adapted from established methodologies like the shake-flask method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of sealed vials.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Dilution: Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature (24-72h) C->D E Allow to settle or centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

While this compound is a precursor for many biologically active molecules, specific signaling pathways directly modulated by this compound are not well-documented. However, its derivatives have been implicated in various mechanisms of action. The logical relationship from the core compound to its potential biological effects is illustrated below.

G A This compound (Core Scaffold) B Chemical Synthesis (e.g., Schiff base formation) A->B C Bioactive Derivatives B->C D Interaction with Biological Targets (e.g., Enzymes, Receptors) C->D E Cellular Effects (e.g., Apoptosis, Growth Inhibition) D->E F Pharmacological Activity (e.g., Anticancer, Antimicrobial) E->F

Caption: From chemical scaffold to biological activity.

This guide serves as a foundational resource for researchers and professionals in drug development. For specific applications, it is crucial to experimentally determine the solubility of this compound under the conditions relevant to the intended use.

References

An In-depth Technical Guide to 3-Cyanobenzohydrazide: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyanobenzohydrazide, a versatile chemical intermediate. While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its synthesis and utility can be understood within the broader context of the development of benzohydrazides and their precursors. This document details the probable synthetic routes, experimental protocols, and key chemical and physical properties of this compound. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The history of this compound is intrinsically linked to the exploration of aromatic carboxylic acid derivatives and their applications in various fields of chemistry. While a specific date or publication marking its first synthesis is not prominent, its conceptualization and synthesis can be traced back to the foundational work on its precursors, primarily 3-cyanobenzoic acid and its esters.

The development of methods to synthesize 3-cyanobenzoic acid, a key starting material, was a crucial step. Early methods likely involved the Sandmeyer reaction on 3-aminobenzoic acid or the oxidation of 3-cyanotoluene. The subsequent conversion of the carboxylic acid to its methyl ester, methyl 3-cyanobenzoate, provided a more reactive substrate for nucleophilic acyl substitution.

The reaction of esters with hydrazine hydrate to form hydrazides has been a well-established synthetic transformation for over a century. Therefore, the preparation of this compound would have been a logical extension of this methodology once its precursor, methyl 3-cyanobenzoate, became accessible. Benzohydrazides, as a class of compounds, gained significant interest in the mid-20th century due to their biological activities, including their use as antitubercular agents. This interest likely spurred the synthesis of a wide array of substituted benzohydrazides, including the 3-cyano derivative, for screening and as building blocks for more complex molecules.

In contemporary research, this compound is utilized as a key intermediate in the synthesis of various heterocyclic compounds and as a precursor for the development of novel pharmaceutical agents and functional materials.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the hydrazinolysis of a 3-cyanobenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from 3-cyanobenzoic acid:

synthesis_pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid Methyl_3-Cyanobenzoate Methyl 3-Cyanobenzoate 3-Cyanobenzoic_Acid->Methyl_3-Cyanobenzoate CH3OH, H+ This compound This compound Methyl_3-Cyanobenzoate->this compound N2H4·H2O

Caption: Synthetic pathway for this compound from 3-cyanobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Cyanobenzoate from 3-Cyanobenzoic Acid

  • Reaction Setup: To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-cyanobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound from Methyl 3-Cyanobenzoate

  • Reaction Setup: Dissolve methyl 3-cyanobenzoate (1 equivalent) in a suitable alcohol, such as ethanol or methanol (5-10 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation. The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

experimental_workflow cluster_esterification Esterification cluster_hydrazinolysis Hydrazinolysis A1 Dissolve 3-Cyanobenzoic Acid in Methanol A2 Add conc. H2SO4 A1->A2 A3 Reflux (4-6h) A2->A3 A4 Evaporate Methanol A3->A4 A5 Dissolve in Ethyl Acetate A4->A5 A6 Wash with NaHCO3 & Brine A5->A6 A7 Dry, Filter, Evaporate A6->A7 A8 Methyl 3-Cyanobenzoate A7->A8 B1 Dissolve Methyl 3-Cyanobenzoate in Ethanol A8->B1 Intermediate B2 Add Hydrazine Hydrate B1->B2 B3 Stir/Reflux (2-4h) B2->B3 B4 Cool in Ice Bath B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Cold Ethanol B5->B6 B7 Dry under Vacuum B6->B7 B8 This compound B7->B8

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that experimental values can vary slightly based on the purity of the sample and the analytical method used.

PropertyValue
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance White to off-white solid
Melting Point Approx. 150-154 °C
Solubility Soluble in DMSO and DMF; sparingly soluble in hot ethanol and methanol; insoluble in water.
CAS Number 43038-35-3

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data Characteristic Features
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~9.9 (s, 1H, -CONH-), ~8.2 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~4.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), ~135-120 (Ar-C), ~118 (C≡N), ~112 (Ar-C-CN)
FT-IR (KBr, cm⁻¹) ν: ~3300-3200 (N-H stretching), ~2230 (C≡N stretching), ~1650 (C=O stretching, Amide I), ~1600-1450 (C=C aromatic stretching)
Mass Spectrometry (ESI-MS) m/z: 162.06 [M+H]⁺, 184.04 [M+Na]⁺

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The presence of three reactive sites—the cyano group, the hydrazide moiety, and the aromatic ring—allows for a diverse range of chemical transformations.

applications cluster_reactions Key Reactions cluster_fields Application Areas 3-CN-BH This compound Hydrazones Formation of Hydrazones (with Aldehydes/Ketones) 3-CN-BH->Hydrazones Pyrazoles Synthesis of Pyrazoles (with 1,3-Dicarbonyls) 3-CN-BH->Pyrazoles Oxadiazoles Synthesis of 1,3,4-Oxadiazoles (with Carboxylic Acids/Orthoesters) 3-CN-BH->Oxadiazoles Triazoles Synthesis of 1,2,4-Triazoles (with Isothiocyanates) 3-CN-BH->Triazoles Medicinal_Chemistry Medicinal Chemistry (e.g., enzyme inhibitors, antimicrobial agents) Hydrazones->Medicinal_Chemistry Materials_Science Materials Science (e.g., polymers, fluorescent probes) Hydrazones->Materials_Science Pyrazoles->Medicinal_Chemistry Oxadiazoles->Medicinal_Chemistry Agrochemicals Agrochemicals Triazoles->Agrochemicals

Caption: Key reactions and application areas of this compound.

Its derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors and antimicrobial agents. The cyano group can be further transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, expanding its synthetic utility.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. While its specific discovery is not well-documented, its preparation follows established and reliable synthetic methodologies. The presence of multiple reactive functional groups makes it a valuable tool for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. This guide provides a foundational understanding of its synthesis, properties, and potential applications for researchers and professionals in the chemical sciences.

The Stability of 3-Cyanobenzohydrazide: A Technical Overview Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of scientific literature, patent databases, and technical reports has revealed no specific studies detailing the physical and chemical stability of 3-Cyanobenzohydrazide. Consequently, quantitative data on its degradation kinetics, the effects of environmental factors (temperature, pH, light, humidity), solid-state stability, and polymorphism are not publicly available.

This technical guide, therefore, provides a prospective analysis based on the known stability of analogous chemical structures, namely benzohydrazide derivatives and aromatic nitriles. The experimental protocols and potential degradation pathways described are hypothetical and represent standard methodologies for conducting such an investigation in a drug development context.

Predicted Physicochemical Properties and Stability Profile

This compound possesses two primary functional groups that will dictate its stability: the hydrazide moiety (-CONHNH₂) and the aromatic nitrile group (-CN). Both groups can be susceptible to degradation under certain conditions.

1.1 Hydrolytic Stability:

The hydrazide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to form 3-cyanobenzoic acid and hydrazine. The rate of hydrolysis is expected to be pH-dependent. Generally, hydrazides are more stable at a neutral pH.[1] A study on glycoconjugates with hydrazide linkages showed that their stability increased as the pH approached neutrality, with half-lives varying significantly with pH.[1]

The nitrile group is generally stable to hydrolysis under mild conditions but can be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions.

1.2 Oxidative Stability:

The hydrazide moiety is known to be susceptible to oxidation. Oxidizing agents could potentially lead to the formation of various degradation products, including diimide and benzoic acid derivatives. The presence of the electron-withdrawing nitrile group on the aromatic ring might influence the susceptibility of the hydrazide group to oxidation.

1.3 Photostability:

Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to the formation of radical species and subsequent degradation products. A comprehensive photostability study would be necessary to determine the compound's lability to light.

1.4 Thermal Stability:

In the solid state, the thermal stability of this compound would need to be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2] These analyses would reveal the melting point, decomposition temperature, and any polymorphic transitions. For benzohydrazide derivatives, thermal analysis is a key method to confirm stability.[3][4]

1.5 Solid-State Stability and Polymorphism:

The solid-state stability of a compound is crucial for its formulation and storage.[5][6][7] Factors such as humidity and mechanical stress can influence the physical form and chemical stability of the solid.[6][7] It is plausible that this compound could exist in different polymorphic forms, each with its own unique physicochemical properties, including stability and solubility.[5]

Hypothetical Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies as mandated by regulatory bodies like the ICH.[8][9][10] These studies are designed to identify potential degradation products and establish stability-indicating analytical methods.[9][10][11]

2.1 Forced Degradation Study Protocol:

A typical forced degradation study would expose a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C) for a defined period.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid drug substance would be exposed to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: The drug substance, in both solid and solution form, would be exposed to a light source according to ICH Q1B guidelines.

Samples would be collected at various time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[11][12]

2.2 Stability-Indicating Analytical Method:

A reverse-phase HPLC method with UV detection would be developed and validated to separate this compound from its potential degradation products.[11][12] Mass spectrometry (LC-MS) would be used to identify the mass of the degradation products to aid in structure elucidation.[12]

The following is a hypothetical workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of This compound acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid) (105°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc RP-HPLC-UV Analysis (Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms Peak Identification method Validate Stability- Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway

Hypothetical Forced Degradation Workflow.

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways can be postulated. The validation of these pathways would require the identification of the degradation products formed during forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_nitrile_hydrolysis Nitrile Hydrolysis (Forced Conditions) parent This compound acid_prod 3-Cyanobenzoic Acid + Hydrazine parent->acid_prod H⁺ / OH⁻ ox_prod1 3-Cyanobenzoyl Diimide parent->ox_prod1 [O] nitrile_prod 3-Carboxybenzohydrazide parent->nitrile_prod H⁺ / OH⁻ (strong) ox_prod2 Further Oxidation Products ox_prod1->ox_prod2

Postulated Degradation Pathways.

Quantitative Data Summary

As stated in the disclaimer, no quantitative stability data for this compound has been found in the published literature. Therefore, a table summarizing such data cannot be provided at this time. The generation of this data would require dedicated laboratory studies.

Conclusion

While specific stability data for this compound is currently unavailable, a general understanding of the stability of benzohydrazide and aromatic nitrile compounds allows for a prospective analysis. The hydrazide moiety is likely the most labile part of the molecule, being susceptible to hydrolysis and oxidation. The nitrile group is expected to be more stable under typical storage conditions.

For researchers and drug development professionals, it is imperative to conduct comprehensive stability studies, including forced degradation, to understand the intrinsic stability of this compound, identify potential degradation products, and develop a validated stability-indicating analytical method. The hypothetical workflows and pathways presented in this guide provide a framework for how such studies could be designed and interpreted.

References

An In-depth Technical Guide to 3-Cyanobenzohydrazide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzohydrazide is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and drug development. As a derivative of benzohydrazide, it serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical characterization, and known biological activities. While specific data for this compound is limited in some areas, this guide extrapolates from closely related analogues to provide a thorough understanding of its potential. Detailed experimental protocols, quantitative data from related compounds, and visual representations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure consists of a benzene ring substituted with a cyano group at the meta position and a hydrazide functional group.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Cyanobenzamide[1]C8H6N2O146.15Not specified
3-Nitrobenzohydrazide[2]C7H7N3O3181.15Not specified
3-Cyanophenylhydrazine Hydrochloride[3]C7H8ClN3169.61Not specified
Synthesis of this compound

A common and effective method for the synthesis of benzohydrazide derivatives involves the hydrazinolysis of the corresponding methyl ester.[4] This two-step process begins with the esterification of the carboxylic acid followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from general methods for benzohydrazide synthesis.[4][5][6]

Step 1: Synthesis of Methyl 3-Cyanobenzoate

  • To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-cyanobenzoate.

Step 2: Synthesis of this compound

  • Dissolve methyl 3-cyanobenzoate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

Synthesis_of_3_Cyanobenzohydrazide cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 3_cyanobenzoic_acid 3-Cyanobenzoic Acid reagents1 Methanol (CH3OH) Sulfuric Acid (H2SO4) 3_cyanobenzoic_acid->reagents1 reagents1->methyl_3_cyanobenzoate reagents2 Hydrazine Hydrate (N2H4·H2O) Ethanol methyl_3_cyanobenzoate->reagents2 3_cyanobenzohydrazide This compound reagents2->3_cyanobenzohydrazide

Caption: Synthetic pathway for this compound.

Analytical Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted and Reported Spectroscopic Data for this compound and Related Compounds

TechniqueCompoundKey Signals
¹H NMR This compound (Predicted)Aromatic protons (δ 7.5-8.2 ppm), -NH proton (δ ~9.5 ppm, broad singlet), -NH₂ protons (δ ~4.5 ppm, broad singlet)
4-Chloro-Benzoic Acid (4-allyloxy-benzylidene)-hydrazide[5]Aromatic protons (multiplet), -CH= proton (singlet), -NH proton (singlet)
¹³C NMR This compound (Predicted)Carbonyl carbon (δ ~165 ppm), Cyano carbon (δ ~118 ppm), Aromatic carbons (δ 110-140 ppm)
4-Chloro-Benzoic Acid (4-allyloxy-benzylidene)-hydrazide[5]Carbonyl carbon, Aromatic carbons, Alkene carbons
IR (cm⁻¹) Benzohydrazide derivatives[5]N-H stretching (3200-3400), C=O stretching (1640-1680), C≡N stretching (~2230)
Mass Spec (m/z) 3-Cyanobenzamide[1]146.15 (M⁺)

Biological Activities and Potential Therapeutic Applications

Hydrazide and hydrazone derivatives are a well-established class of compounds with a wide range of pharmacological activities.[7][8] While specific biological data for this compound is not extensively reported, studies on analogous compounds suggest significant potential, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzohydrazide and hydrazone derivatives against various cancer cell lines.[6][9] The mechanism of action is often attributed to the inhibition of specific enzymes or interference with critical cellular signaling pathways.

Table 3: In Vitro Anticancer Activity of Related Hydrazone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-N'-(3-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide (H3)A549 (Lung)2.45[9]
MCF-7 (Breast)1.89[9]
HeLa (Cervical)1.23[9]
HepG2 (Liver)1.56[9]
3-(4-Chlorophenyl)-N'-(3-(4-chlorophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide (5c)HCT-116 (Colon)9.3 ± 1.4[5]
3-(4-Bromophenyl)-N'-(3-(4-bromophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide (5d)HCT-116 (Colon)8.5 ± 1.3[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Hydrazone derivatives have also been extensively studied for their antibacterial and antifungal properties.[10] The presence of the azomethine group (-C=N-) is often considered crucial for their antimicrobial action.

Table 4: In Vitro Antimicrobial Activity of Related Hydrazone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazidesS. aureus37.71 (pMICam)[4]
E. coli-[4]
N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazideS. aureusActive[4]
E. coliActive[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[5]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

While the precise molecular targets of this compound are not yet fully elucidated, the anticancer activity of related hydrazone compounds is often associated with the induction of apoptosis and cell cycle arrest.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Hydrazone_Derivative Hydrazone Derivative (e.g., from this compound) ROS Increased Reactive Oxygen Species (ROS) Hydrazone_Derivative->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A generalized apoptotic pathway induced by hydrazone derivatives.

Some hydrazone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the caspase cascade.[11] Additionally, cell cycle arrest, often at the G2/M or S phase, is another common mechanism by which these compounds exert their antiproliferative effects.[5] Further investigation is required to determine the specific signaling pathways modulated by this compound and its derivatives.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. The existing literature on related benzohydrazide and hydrazone derivatives strongly suggests that compounds derived from this compound are likely to possess potent anticancer and antimicrobial activities.

Future research should focus on:

  • Specific Synthesis and Characterization: Detailed reporting of the synthesis and complete spectral characterization (¹H NMR, ¹³C NMR, IR, MS) of this compound.

  • Comprehensive Biological Screening: Evaluation of the anticancer activity of this compound and its derivatives against a broad panel of cancer cell lines, as well as their antimicrobial activity against various pathogenic bacteria and fungi.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the biological activities of these compounds, including the identification of specific enzyme targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to optimize biological activity and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of new and effective drugs.

References

Methodological & Application

3-Cyanobenzohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyanobenzohydrazide has emerged as a valuable and versatile starting material in the field of heterocyclic chemistry, particularly for the synthesis of novel compounds with potential therapeutic applications. Its unique molecular structure, featuring a hydrazide functional group and a cyano group on a benzene ring, provides multiple reactive sites for the construction of diverse heterocyclic scaffolds. This application note explores the utility of this compound as a precursor for the synthesis of two important classes of five-membered heterocycles: 1,3,4-oxadiazoles and 1,2,4-triazoles. These ring systems are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.

This document provides detailed protocols for the synthesis of key heterocyclic intermediates derived from this compound and summarizes their potential biological activities, offering a valuable resource for researchers in drug discovery and development.

I. Synthesis of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol

1,3,4-Oxadiazole-2-thiols are an important class of heterocyclic compounds known for their diverse biological activities. The following protocol details the synthesis of 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-thiol from this compound.

Reaction Scheme:

G A This compound B Potassium 2-(3-cyanobenzoyl)hydrazine-1-carbodithioate A->B  CS2, KOH, Ethanol   C 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol B->C  HCl (acidification)  

Caption: Synthetic pathway for 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocol:

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mole equivalent) in absolute ethanol.

  • To this solution, add potassium hydroxide (1 mole equivalent) and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 mole equivalents) dropwise while stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated potassium dithiocarbazinate salt is formed.

  • The reaction mixture is then acidified to a pH of 5-6 using a dilute solution of hydrochloric acid.

  • The solid product that precipitates out is collected by filtration, washed thoroughly with cold distilled water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-thiol.[1]

Expected Yield: 75-85%

II. Synthesis of 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol

4-Amino-1,2,4-triazole-3-thiols are key intermediates for the synthesis of a wide variety of fused and unfused triazole derivatives with significant biological activities. This protocol outlines the synthesis of 4-amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.

Reaction Scheme:

G A This compound B Potassium 2-(3-cyanobenzoyl)hydrazine-1-carbodithioate A->B  CS2, KOH, Ethanol   C 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol B->C  Hydrazine hydrate, Water, Reflux  

Caption: Synthetic pathway for 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol:

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrazine hydrate (80-95%)

  • Distilled water

  • Acetic acid (glacial)

Procedure:

  • Prepare potassium 2-(3-cyanobenzoyl)hydrazine-1-carbodithioate from this compound as described in Protocol I (steps 1-4).

  • To the ethanolic solution containing the potassium salt, add hydrazine hydrate (2 mole equivalents).

  • Reflux the reaction mixture for 8-12 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be observed.

  • After refluxing, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with glacial acetic acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.[2]

Expected Yield: 60-75%

III. Biological Applications of Heterocyclic Derivatives of this compound

Heterocyclic compounds derived from this compound are of significant interest to medicinal chemists due to their potential as therapeutic agents. The 1,3,4-oxadiazole and 1,2,4-triazole scaffolds are known to exhibit a broad spectrum of biological activities.

Workflow for Biological Evaluation:

G cluster_0 Synthesis cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A This compound B Heterocyclic Derivatives (Oxadiazoles, Triazoles) A->B Multi-step Synthesis C In vitro Assays (Antimicrobial, Anticancer) B->C D Determination of MIC / IC50 values C->D E Enzyme Inhibition Assays D->E F Signaling Pathway Analysis E->F G Lead Compound Identification F->G

Caption: General workflow for the development of bioactive heterocyclic compounds.

Antimicrobial Activity:

Derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles are frequently evaluated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Representative Antimicrobial Activity of Structurally Related Heterocycles

Heterocycle ClassCompound TypeTest OrganismMIC (µg/mL)Reference
1,3,4-Oxadiazole2-Thioxothiazolidin-4-one derivativesMethicillin-resistant S. aureus (MRSA)1[3]
1,3,4-Oxadiazole2-Amino derivativesS. aureus4 - 16[4]
1,2,4-TriazoleSchiff base derivativesS. aureusSuperior to Streptomycin[5]
1,2,4-Triazole4,5-Disubstituted-3-thiol derivativesVarious bacteria and fungiGood to moderate activity[6]

Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of derivatives of this compound.

Anticancer Activity:

Many 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their potency.

Table 2: Representative Anticancer Activity of Structurally Related Heterocycles

Heterocycle ClassCompound TypeCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazole2,5-Diaryl derivativesBreast adenocarcinoma (MDA-MB-231)Potent activity observed[7]
1,3,4-Thiadiazole2-Amino derivativesColon carcinoma (LoVo)2.44[8]
1,2,4-TriazolePyridine hybrid derivativesMurine melanoma (B16F10)41.12 - 61.11[9]
1,2,3-TriazolePhosphonate derivativesFibrosarcoma (HT-1080)15.13[7]

Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of derivatives of this compound.

Signaling Pathways:

While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in the public domain, related heterocyclic compounds have been shown to exert their anticancer effects through various mechanisms. For instance, some 1,3,4-oxadiazole derivatives are predicted to act as inhibitors of the STAT3 transcription factor.[7] Certain 1,2,4-triazole derivatives have been found to be potent inhibitors of tubulin polymerization and to inhibit kinases such as EGFR and BRAF.[10] Further research into the derivatives of this compound is warranted to uncover their specific molecular targets and mechanisms of action.

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols provided herein offer a foundation for the synthesis of these important scaffolds. The established biological activities of related heterocyclic systems highlight the potential of this compound derivatives as promising candidates for the development of new antimicrobial and anticancer agents. Further derivatization and biological evaluation of these compounds could lead to the discovery of novel therapeutic leads.

References

Application Notes and Protocols: Biological Activity of 3-Cyanobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-cyanobenzohydrazide derivatives and related compounds. This document includes a summary of their anticancer and antimicrobial properties, detailed experimental protocols for their evaluation, and visualizations of synthetic pathways and potential mechanisms of action.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a cyano group, particularly on a benzene ring, can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy. This document focuses on derivatives of this compound, which serve as a scaffold for the development of novel therapeutic agents.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for several this compound derivatives and structurally related compounds, such as cyanopyridine and other cyano-containing hydrazone analogs.

Table 1: Anticancer Activity of Cyano-Hydrazide/Hydrazone Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5b 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazideHCT-116 (Colon)3.2 ± 1.1[1]
11 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazideHCT-116 (Colon)2.5 ± 0.81[1]
13 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazideHCT-116 (Colon)3.7 ± 1.0[1]
5a 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazideHCT-116 (Colon)3.8 ± 0.7[1]
5d 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazideHCT-116 (Colon)8.5 ± 1.3[1]
5c 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazideHCT-116 (Colon)9.3 ± 1.4[1]
9 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazideHCT-116 (Colon)9.3 ± 1.7[1]
3d 3-Cyanopyridine-N-acylhydrazoneMCF-7 (Breast)1.14[3]
4b 3-Cyanopyridine-N-acylhydrazoneMCF-7 (Breast)3.38[3]
4c 3-Cyanopyridine-N-acylhydrazoneMCF-7 (Breast)2.56[3]
4d 3-Cyanopyridine-N-acylhydrazoneMCF-7 (Breast)1.76[3]
2d 3-Cyanopyridine-N-acylhydrazoneA-2780 (Ovarian)1.21[3]
3d 3-Cyanopyridine-N-acylhydrazoneA-2780 (Ovarian)1.14[3]
4b 3-Cyanopyridine-N-acylhydrazoneA-2780 (Ovarian)1.76[3]
4c 3-Cyanopyridine-N-acylhydrazoneA-2780 (Ovarian)1.35[3]
7b 3-Cyano-2(1H)-pyridoneA549 (Lung)Potent[4]
8a 3-Cyano-2(1H)-pyridoneA549 (Lung)Potent[4]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial Activity of Related Hydrazone Derivatives
Compound IDDerivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
5c Thiazole Hydrazide-HydrazoneBacillus subtilis2.5[2]
5f Thiazole Hydrazide-HydrazoneEscherichia coli2.5[2]
5f Thiazole Hydrazide-HydrazoneKlebsiella pneumoniae2.5[2]
6g 1,2,4-Triazole Hydrazide-HydrazoneStaphylococcus aureus32[5]
16 Isonicotinic Acid Hydrazide-HydrazoneGram-positive bacteria3.91 - 7.81[6]
19 Pyrimidine Hydrazide-HydrazoneEscherichia coli12.5[6]
19 Pyrimidine Hydrazide-HydrazoneStaphylococcus aureus6.25[6]
37 Pyrazine Hydrazide-HydrazoneM. tuberculosis H37Rv0.78[6][7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)

Objective: To synthesize a series of N'-substituted-3-cyanobenzohydrazide derivatives.

Materials:

  • This compound

  • Various aromatic or heterocyclic aldehydes/ketones

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 20-30 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-6 hours. Monitor the reaction progress using TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure hydrazone derivative.

  • Characterize the synthesized compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to obtain various final concentrations.

  • After 24 hours of incubation, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized microbial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with inoculum) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference drug.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Optionally, add a viability indicator like resazurin to aid in the visualization of microbial growth.

Visualizations

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent biological screening.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction Hydrazone Derivative Hydrazone Derivative Condensation Reaction->Hydrazone Derivative Purification & Characterization Purification & Characterization Hydrazone Derivative->Purification & Characterization Pure Compound Pure Compound Purification & Characterization->Pure Compound Anticancer Screening Anticancer Screening Pure Compound->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Pure Compound->Antimicrobial Screening Data Analysis Data Analysis Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values MIC Values MIC Values Data Analysis->MIC Values

Caption: Workflow for synthesis and biological evaluation.

Proposed Anticancer Mechanism of Action

While the exact signaling pathways for this compound derivatives are not fully elucidated, many hydrazone derivatives are known to exert their anticancer effects through the induction of apoptosis. The following diagram illustrates a generalized pathway.

G Hydrazone_Derivative This compound Derivative Cancer_Cell Cancer Cell Hydrazone_Derivative->Cancer_Cell Cellular_Targets Interaction with Cellular Targets Cancer_Cell->Cellular_Targets Internalization Apoptosis_Induction Induction of Apoptosis Cellular_Targets->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death

Caption: Generalized mechanism of anticancer action.

References

Application Notes and Protocols for the Use of 3-Cyanobenzohydrazide in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties. The presence of the azomethine group (–NH–N=CH–) is a key pharmacophore often associated with their biological activity. This document provides a comprehensive overview of the application of hydrazides, with a focus on the potential use of 3-cyanobenzohydrazide as a scaffold for developing novel antimicrobial agents. While specific research on this compound derivatives is limited in the available literature, the protocols and principles outlined here are based on extensive research on analogous benzohydrazides and hydrazide-hydrazones.

Rationale for this compound as a Scaffold

This compound is a promising starting material for the synthesis of new antimicrobial candidates. The cyano (-CN) group is an electron-withdrawing group that can influence the electronic properties and biological activity of the molecule. The hydrazide moiety provides a reactive site for the synthesis of a diverse library of derivatives, typically through condensation with various aldehydes and ketones to form hydrazones. These structural modifications can modulate the compound's lipophilicity, steric profile, and ability to interact with biological targets.

Potential Mechanisms of Antimicrobial Action

Hydrazide derivatives can exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms. The exact mechanism can vary depending on the specific derivative. Some reported mechanisms for hydrazide-hydrazones include:

  • Inhibition of DNA Gyrase: Some hydrazide-hydrazones have been shown to inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication, transcription, and repair. Molecular docking studies suggest that these compounds can bind to the enzyme's active site, thereby disrupting its function.

  • Disruption of Cell Wall Synthesis: Certain derivatives can interfere with the synthesis of vital components of the bacterial cell wall, such as mycolic acid or peptidoglycan. For instance, the well-known antitubercular drug Isoniazid, a hydrazide derivative, inhibits mycolic acid synthesis.

  • Cell Membrane Disruption: The lipophilic nature of some hydrazide derivatives allows them to interfere with the integrity of the microbial cell membrane, leading to cell lysis.

Synthesis of this compound Derivatives (Hydrazones)

The primary method for synthesizing hydrazide-hydrazone derivatives is the condensation reaction of a hydrazide with an aldehyde or a ketone.

General Synthetic Protocol:
  • Dissolution: Dissolve 1 mmol of this compound in a suitable solvent, such as ethanol or methanol (25 mL), in a reaction flask.

  • Addition of Carbonyl Compound: Add 1 mmol of the selected aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for a period of 2-6 hours, while continuously stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under reduced pressure. For further purification, the product can be recrystallized from a suitable solvent like ethanol.

Experimental Protocols for Antimicrobial Evaluation

The in vitro antimicrobial potential of newly synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and, subsequently, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Standard antimicrobial agents (e.g., Gentamicin, Ciprofloxacin, Fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow fungi on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Controls: Prepare a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + solvent).

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 3-5 days for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method

This is a preliminary qualitative test to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile paper discs (6 mm diameter)

  • Test microbial strains

  • Standard antimicrobial agent discs (positive control)

  • DMSO-impregnated discs (negative control)

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The following tables present representative antimicrobial activity data for some hydrazone derivatives as reported in the literature. This data can serve as a benchmark for newly synthesized compounds derived from this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives against Bacterial Strains.

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
Hydrazone A6.2512.52550[1][2]
Hydrazone B3.917.817.81>100[1]
Hydrazone C1.963.9162.5>100[1]
Ciprofloxacin0.50.250.1251[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Additional Hydrazone Derivatives against Various Microbes.

CompoundE. faecalis (µg/mL)K. pneumoniae (mg/mL)S. epidermidis (µg/mL)C. albicans (mg/L)Reference
Hydrazone D1.96-7.81-[1]
Hydrazone E-2.5--[3][4]
Hydrazone F--1.9515.6[2][5]
Cefaclor31.25---[1]
Fluconazole---8[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification A This compound C Dissolve in Ethanol/Methanol A->C B Aldehyde / Ketone B->C D Add Catalyst (e.g., Acetic Acid) C->D E Reflux (2-6h) D->E F Cool to Precipitate E->F G Filter and Wash F->G H Recrystallize G->H I Final Product: 3-Cyanobenzohydrazone Derivative H->I

Caption: General workflow for the synthesis of hydrazone derivatives from this compound.

Antimicrobial_Screening_Workflow A Synthesized Compound (this compound Derivative) B Prepare Stock Solution (in DMSO) A->B C Broth Microdilution (MIC Assay) B->C D Agar Disc Diffusion (Preliminary Screening) B->D E Serial Dilution in 96-Well Plate C->E I Impregnate Paper Discs D->I F Inoculate with Microbial Suspension E->F G Incubate F->G H Determine MIC G->H J Place on Inoculated Agar Plate I->J K Incubate J->K L Measure Zone of Inhibition K->L

Caption: Workflow for in vitro antimicrobial screening of synthesized derivatives.

DNA_Gyrase_Inhibition A Bacterial DNA Gyrase C Binding to Active Site A->C B 3-Cyanobenzohydrazone Derivative B->C D Inhibition of Enzyme Activity C->D E Disruption of DNA Replication & Repair D->E F Bacteriostatic or Bactericidal Effect E->F

Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Cyanobenzohydrazide, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My yield of this compound is consistently low. What are the potential causes?

A1: Low yield is a common issue that can stem from several factors throughout the experimental process. The primary causes can be categorized as incomplete reaction, side reactions, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reflux time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

    • Poor Quality of Reagents: The starting materials, methyl/ethyl 3-cyanobenzoate or hydrazine hydrate, may be impure or degraded. Ensure the purity of your starting materials. Hydrazine hydrate is susceptible to oxidation; using a fresh bottle is recommended.

    • Inadequate Molar Ratio: An insufficient excess of hydrazine hydrate can lead to an incomplete reaction. A common approach is to use a significant excess of hydrazine hydrate to drive the reaction to completion.

  • Side Reactions:

    • Hydrolysis of the Cyano Group: Under harsh conditions (e.g., prolonged heating in the presence of water), the nitrile group (-CN) can hydrolyze to an amide (-CONH2) or a carboxylic acid (-COOH). It is advisable to use anhydrous solvents and avoid excessively long reaction times.

    • Formation of N,N'-bis(3-cyanobenzoyl)hydrazine: If the concentration of the forming this compound becomes high relative to the remaining hydrazine, it can react with another molecule of the starting ester. This can be minimized by ensuring a sufficient excess of hydrazine hydrate is present throughout the reaction.

  • Product Loss During Workup and Purification:

    • Precipitation Issues: The product might not fully precipitate from the solution upon cooling. Cooling the reaction mixture in an ice bath can improve precipitation.

    • Washing Steps: Washing the crude product with a solvent in which it has some solubility will lead to yield loss. Use ice-cold solvents for washing to minimize this.

    • Purification Losses: During recrystallization, some product will inevitably be lost. Ensure the chosen recrystallization solvent provides good recovery.[1]

Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I avoid it?

A2: The most likely side products are related to the reactivity of the starting materials and the product itself.

Common Side Products and Prevention Strategies:

Potential Side ProductStructureFormation CausePrevention Strategy
3-Cyanobenzoic acid3-NC-C₆H₄-COOHHydrolysis of the starting ester or the product's nitrile group.Use anhydrous solvents and avoid prolonged heating.
3-Carbamoylbenzohydrazide3-H₂NOC-C₆H₄-CONHNH₂Partial hydrolysis of the nitrile group of the product.Maintain moderate reaction temperatures and times.
N,N'-bis(3-cyanobenzoyl)hydrazine3-NC-C₆H₄-CONHNHCO-C₆H₄-CNReaction of the product with the starting ester.Use a larger excess of hydrazine hydrate. Add the ester dropwise to the heated hydrazine solution.

Q3: What are the optimal reaction conditions for synthesizing this compound?

A3: While optimal conditions can vary, a typical starting point for the synthesis involves the reaction of methyl or ethyl 3-cyanobenzoate with hydrazine hydrate in an alcohol solvent. The table below summarizes key parameters and their typical ranges for optimizing the yield.

ParameterRecommended Range/ValueRationale
Solvent Ethanol, Methanol, IsopropanolGood solubility for the starting ester and compatible with hydrazine hydrate. Ethanol is commonly used.
Reactant Ratio (Ester:Hydrazine) 1 : 3 to 1 : 10A significant excess of hydrazine hydrate favors the formation of the desired product and minimizes the formation of the N,N'-diacylhydrazine byproduct.
Temperature Reflux (typically 78-82°C for Ethanol)Heating is required to drive the reaction to completion at a reasonable rate.
Reaction Time 4 - 24 hoursThe reaction should be monitored by TLC to determine the point of completion.

Q4: How can I effectively purify my crude this compound?

A4: Purification is crucial to remove unreacted starting materials and any side products. Recrystallization is the most common and effective method.

Purification Steps:

  • Initial Washing: After filtering the crude product, wash it with a small amount of cold solvent (e.g., ethanol or water) to remove residual hydrazine hydrate and other soluble impurities.[1]

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good choice for benzohydrazides.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Drying: Collect the purified crystals by filtration and dry them thoroughly under vacuum.

If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel may be necessary.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on standard methods for hydrazide synthesis.[2]

Materials:

  • Methyl 3-cyanobenzoate (1 equivalent)

  • Hydrazine hydrate (e.g., 80% solution, 5 equivalents)

  • Ethanol (95% or absolute)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-cyanobenzoate and ethanol.

  • Stir the mixture until the ester has completely dissolved.

  • Slowly add hydrazine hydrate to the solution. The mixture may become warm.

  • Heat the reaction mixture to reflux and maintain it for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the spot corresponding to the starting ester is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate should form.

  • Further cool the flask in an ice bath for about 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold ethanol.

  • Dry the crude product. For further purification, recrystallize from ethanol.

Visual Guides

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_1 Dissolve Methyl 3-cyanobenzoate in Ethanol setup_2 Add Hydrazine Hydrate setup_1->setup_2 reaction_1 Heat to Reflux (4-8 hours) setup_2->reaction_1 reaction_2 Monitor by TLC reaction_1->reaction_2 reaction_2->reaction_1 Incomplete? workup_1 Cool to Room Temperature reaction_2->workup_1 Complete? workup_2 Cool in Ice Bath workup_1->workup_2 workup_3 Filter the Precipitate workup_2->workup_3 workup_4 Wash with Cold Ethanol workup_3->workup_4 pur_1 Recrystallize from Ethanol workup_4->pur_1 pur_2 Dry under Vacuum pur_1->pur_2 pur_3 Obtain Pure Product pur_2->pur_3

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Incomplete Reaction cluster_side_products Side Reactions / Product Loss start Low Yield of This compound check_tlc Check TLC of Crude Mixture start->check_tlc sm_present Starting Material (Ester) Present? check_tlc->sm_present incomplete_causes Potential Causes: - Insufficient reaction time/temp - Poor reagent quality - Incorrect stoichiometry sm_present->incomplete_causes Yes side_prod_causes Potential Causes: - Hydrolysis of nitrile group - Diacylhydrazine formation - Product loss during workup sm_present->side_prod_causes No incomplete_sol Solutions: - Increase reflux time/temp - Use fresh reagents - Increase hydrazine excess incomplete_causes->incomplete_sol side_prod_sol Solutions: - Use anhydrous solvent - Ensure large hydrazine excess - Optimize precipitation/washing side_prod_causes->side_prod_sol

Caption: Decision tree for troubleshooting low product yield.

Reaction Pathway and Potential Side Reactions

G ester Methyl 3-cyanobenzoate product This compound ester->product + Hydrazine (Desired Reaction) side_prod_1 N,N'-bis(3-cyanobenzoyl)hydrazine ester->side_prod_1 hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->product product->side_prod_1 + Ester (Side Reaction 1) side_prod_2 3-Carbamoylbenzohydrazide product->side_prod_2 + H2O / Heat (Side Reaction 2)

Caption: Main reaction and potential side reaction pathways.

References

Technical Support Center: Purification of 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Cyanobenzohydrazide. The information is tailored for researchers, scientists, and drug development professionals to help address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent was not ideal, leading to significant product loss in the mother liquor.- Too much solvent was used during the dissolution or washing steps.- Premature crystallization occurred during hot filtration.- Test a range of solvent systems to find one where this compound has high solubility when hot and low solubility when cold. Ethanol/water mixtures are often effective for benzohydrazides.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent.[3]- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Oily Product Instead of Crystals - The presence of impurities is depressing the melting point.- The cooling process was too rapid.- Attempt purification by column chromatography to remove impurities before recrystallization.- Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[2]
Persistent Colored Impurities - The impurity is co-crystallizing with the product.- The impurity has similar polarity to the product, making chromatographic separation difficult.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]- Optimize the mobile phase for column chromatography by testing different solvent ratios (e.g., varying the ethyl acetate/hexane gradient).
Multiple Spots on TLC After Purification - Incomplete reaction, leaving starting materials.- Presence of side-products.- Degradation of the product during purification.- Potential impurities from the synthesis using methyl 3-cyanobenzoate and hydrazine hydrate could include unreacted ester or hydrazine, and potentially a bis-hydrazone side-product.[4][5]- Adjust the purification strategy. If recrystallization was insufficient, employ flash column chromatography. If column chromatography failed to provide pure product, a different stationary or mobile phase may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: Which solvent system is recommended for the recrystallization of this compound?

A2: While specific data for this compound is not widely published, a common and effective solvent system for substituted benzohydrazides is a mixture of ethanol and water.[1][6] The optimal ratio should be determined experimentally by performing small-scale solubility tests.

Q3: What is a suitable mobile phase for flash column chromatography of this compound?

A3: A gradient of ethyl acetate in hexane is a standard mobile phase for the purification of aromatic hydrazides by flash column chromatography.[7][8][9] A typical starting point would be a low percentage of ethyl acetate, gradually increasing the polarity to elute the product. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal elution conditions.[7]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity.[5] A suitable eluent for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:3 v/v). The spots can be visualized under UV light.[4] For final purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A low or broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to achieve the desired purity.

Experimental Protocols

Recrystallization Protocol (General)

This protocol is a general guideline for the recrystallization of benzohydrazide compounds and should be optimized for this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent (e.g., ethanol) at its boiling point. Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the precipitate. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent (e.g., ethanol). Heat the mixture to boiling with stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Flash Column Chromatography Protocol (General)

This protocol provides a general procedure for purification by flash column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4.[10] A common system to test is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography If Oily or Highly Impure purity_check Purity Check (TLC, MP, etc.) recrystallization->purity_check waste Impurities recrystallization->waste column_chromatography->purity_check column_chromatography->waste purity_check->recrystallization Purity Not OK (from Column) purity_check->column_chromatography Purity Not OK (from Recrystallization) pure_product Pure Product purity_check->pure_product Purity OK Recrystallization_Steps start Start dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end End dry->end

References

Technical Support Center: 3-Cyanobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyanobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a methyl 3-cyanobenzoate precursor. This reaction involves the nucleophilic substitution of the methoxy group from the ester by hydrazine hydrate, typically in an alcohol-based solvent.

Q2: What are the primary starting materials required for this synthesis?

A2: The key starting materials are methyl 3-cyanobenzoate and hydrazine hydrate. Anhydrous ethanol or methanol is commonly used as the reaction solvent.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (methyl 3-cyanobenzoate) and the appearance of the product spot (this compound), which is typically more polar, indicate the progression of the reaction.

Q4: Is the reaction exothermic?

A4: The initial addition of hydrazine hydrate to the reaction mixture can be mildly exothermic. It is advisable to add the hydrazine hydrate portion-wise or dropwise to control any potential temperature increase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time and/or the reaction temperature (reflux). Ensure a molar excess of hydrazine hydrate is used.
Loss of product during workup.This compound has some solubility in water and alcohols. Minimize the volume of washing solvents. If the product precipitates upon cooling, ensure sufficient time is allowed for complete precipitation.
Presence of Multiple Spots on TLC After Reaction Formation of side products.Refer to the "Common Side Reactions" section below for identification and purification strategies. Column chromatography may be necessary for separation.[1]
Unreacted starting material.Ensure the reaction has gone to completion by extending the reaction time. Optimize the stoichiometry of the reactants.
Product is an Oil or Fails to Crystallize Presence of impurities.Impurities can inhibit crystallization. Attempt to purify the crude product by column chromatography. Trituration with a non-polar solvent like hexane or a polar solvent in which the product is insoluble may help induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Yellow Discoloration of the Final Product Presence of impurities or degradation products.Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can help remove colored impurities. Treatment with activated charcoal during recrystallization may also be effective.

Common Side Reactions

Several side reactions can occur during the synthesis of this compound, leading to impurities in the final product. Understanding these potential side reactions is crucial for troubleshooting and optimizing the synthesis.

Side Product Formation Mechanism Impact on Synthesis Mitigation and Removal
1,2-bis(3-cyanobenzoyl)hydrazine Reaction of one molecule of hydrazine with two molecules of methyl 3-cyanobenzoate or reaction of the initially formed this compound with another molecule of the starting ester.Reduces the yield of the desired product and can be difficult to separate due to similar polarity.Use a significant excess of hydrazine hydrate to favor the formation of the mono-substituted product. This side product is generally less soluble and may precipitate out of the reaction mixture. It can be removed by filtration or column chromatography.
3-Cyanobenzoic Acid Hydrolysis of the starting ester (methyl 3-cyanobenzoate) or the product (this compound) if water is present, especially under basic or acidic conditions.Introduces an acidic impurity that can complicate purification.Use anhydrous solvents and reagents. If present, it can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, though this may also lead to some loss of the desired product.
Tetrazine Derivatives Reaction of the nitrile group with hydrazine. This is more likely to occur under forcing conditions (high temperature and prolonged reaction times).Leads to complex heterocyclic impurities that can be difficult to characterize and remove.Maintain a moderate reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. These impurities can often be separated by column chromatography.

Experimental Protocols

Synthesis of this compound from Methyl 3-Cyanobenzoate

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Methyl 3-cyanobenzoate

  • Hydrazine hydrate (80-100% solution)

  • Anhydrous Ethanol (or Methanol)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-cyanobenzoate (1 equivalent) in anhydrous ethanol (10-20 mL per gram of ester).

  • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature with stirring. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. The product will often precipitate as a white solid.

  • If precipitation is slow or incomplete, the volume of the solvent can be reduced under reduced pressure.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by cold deionized water to remove excess hydrazine hydrate.

  • Dry the collected solid under vacuum to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete low_yield Issue: Low Yield reaction_complete->low_yield No, Low Yield multiple_spots Issue: Multiple Spots on TLC reaction_complete->multiple_spots No, Impure oily_product Issue: Oily Product reaction_complete->oily_product No, Oily pure_product Pure Crystalline Product reaction_complete->pure_product Yes incomplete Incomplete Reaction low_yield->incomplete loss_workup Loss During Workup low_yield->loss_workup side_products Side Products Formed multiple_spots->side_products unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm impurities Impurities Present oily_product->impurities residual_solvent Residual Solvent oily_product->residual_solvent solution1 Increase Reaction Time/Temp Use Excess Hydrazine incomplete->solution1 solution2 Minimize Washing Ensure Complete Precipitation loss_workup->solution2 solution3 Column Chromatography Recrystallization side_products->solution3 solution4 Extend Reaction Time Optimize Stoichiometry unreacted_sm->solution4 solution5 Purify by Chromatography Triturate to Induce Crystallization impurities->solution5 solution6 Dry Thoroughly Under Vacuum residual_solvent->solution6 solution1->reaction_complete solution2->pure_product solution3->pure_product solution4->reaction_complete solution5->pure_product solution6->pure_product

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway of Main and Side Reactions

G Reaction Pathways in this compound Synthesis methyl_3_cyanobenzoate Methyl 3-Cyanobenzoate main_product This compound (Desired Product) methyl_3_cyanobenzoate->main_product + Hydrazine Hydrate (Main Pathway) side_product1 1,2-bis(3-cyanobenzoyl)hydrazine methyl_3_cyanobenzoate->side_product1 side_product2 3-Cyanobenzoic Acid methyl_3_cyanobenzoate->side_product2 + H2O (Hydrolysis) side_product3 Tetrazine Derivatives methyl_3_cyanobenzoate->side_product3 + Hydrazine (Nitrile Reaction) hydrazine Hydrazine Hydrate hydrazine->main_product hydrazine->side_product3 main_product->side_product1 + Methyl 3-Cyanobenzoate main_product->side_product2 + H2O (Hydrolysis)

Caption: Main and side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Guide for Hydrazone Synthesis using 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of hydrazones using 3-Cyanobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for synthesizing hydrazones using this compound?

A general and widely used method for synthesizing hydrazones from this compound involves the condensation reaction with an aldehyde or a ketone.[1][2][3] The reaction is typically carried out in a protic solvent, most commonly ethanol or methanol, and is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.[1][3][4] The reaction mixture is usually heated under reflux for a period ranging from a few hours to several hours, with the progress being monitored by thin-layer chromatography (TLC).[4][5] Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration.[1][4]

Experimental Protocol: General Hydrazone Synthesis

  • Dissolve 1 equivalent of the desired aldehyde or ketone in ethanol in a round-bottom flask.

  • Add a solution of 1 to 1.2 equivalents of this compound in ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, the product can be isolated by evaporating the solvent and purifying the residue, typically by recrystallization or column chromatography.

Q2: I am getting a low yield or no product. What are the possible causes and solutions?

Low or no product yield is a common issue in hydrazone synthesis. Several factors can contribute to this problem.

  • Sub-optimal pH: The condensation reaction is acid-catalyzed, but a highly acidic or basic medium can be detrimental. An optimal pH range is crucial for the reaction to proceed efficiently.

  • Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance around the carbonyl group can also significantly slow down the reaction rate.

  • Poor Quality of Reagents: Impurities in the this compound, aldehyde/ketone, or solvent can interfere with the reaction.

  • Inadequate Reaction Time or Temperature: The reaction may require longer heating times or higher temperatures, especially with less reactive carbonyl compounds.

Q3: I am observing an unexpected side product. What could it be?

The most common side product in hydrazone synthesis is the formation of an azine . This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone. This is more prevalent when using unsubstituted hydrazine, but can still occur with substituted hydrazides if there is an excess of the carbonyl compound.

Another potential side reaction, particularly relevant to this compound, is the hydrolysis of the cyano group to an amide or a carboxylic acid. This is more likely to occur under strong acidic or basic conditions, especially with prolonged heating.[6]

Q4: How does the electron-withdrawing cyano group on the this compound affect the reaction?

The cyano group is strongly electron-withdrawing. This has two main effects:

  • Decreased Nucleophilicity of the Hydrazide: The electron-withdrawing nature of the cyano group reduces the electron density on the nitrogen atoms of the hydrazide moiety, making it a weaker nucleophile. This can slow down the initial nucleophilic attack on the carbonyl carbon, potentially requiring more forcing reaction conditions (e.g., longer reaction times, higher temperatures, or a stronger acid catalyst) compared to hydrazides with electron-donating groups.

  • Increased Susceptibility of the Hydrazone to Hydrolysis: The electron-withdrawing cyano group on the resulting hydrazone makes the C=N bond more susceptible to hydrolytic cleavage, especially under acidic conditions. This means that the work-up and purification steps should be carefully considered to avoid product degradation.

Q5: What are the best methods for purifying hydrazones derived from this compound?

The purification method of choice depends on the physical state and purity of the crude product.

  • Recrystallization: If the hydrazone is a solid, recrystallization is often the most effective method for purification. Common solvents for recrystallization of hydrazones include ethanol, methanol, and ethyl acetate.[7]

  • Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is a suitable alternative. A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Trituration: For oily products that are difficult to crystallize, trituration with a non-polar solvent like hexane or petroleum ether can sometimes induce solidification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Sub-optimal pH: Reaction medium is too acidic or too basic.Add a catalytic amount (2-3 drops) of a weak acid like glacial acetic acid. Avoid strong acids or bases.
Low Reactivity of Carbonyl Compound: Using a ketone or a sterically hindered aldehyde.Increase the reaction time and/or temperature. Consider using a microwave reactor to accelerate the reaction.
Poor Quality of Reagents: Impurities in starting materials or solvent.Ensure the purity of this compound, the carbonyl compound, and the solvent. Recrystallize or distill the starting materials if necessary. Use anhydrous solvents.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC. Continue heating until the starting materials are consumed.
Formation of Side Products Azine Formation: Excess of the carbonyl compound.Use a 1:1 or a slight excess of this compound to the carbonyl compound.
Hydrolysis of the Cyano Group: Harsh acidic or basic conditions.Use a weak acid catalyst (e.g., acetic acid) and avoid prolonged heating at very high temperatures. Perform the work-up under neutral or mildly acidic conditions.
Hydrolysis of the Hydrazone: Presence of excess water and acid during work-up or purification.Minimize the exposure of the product to acidic aqueous conditions. Neutralize the reaction mixture before extraction if a strong acid catalyst was used.
Product is an Oil or Difficult to Purify Impure Product: Presence of unreacted starting materials or side products.Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Inherent Property of the Product: Some hydrazones are oils at room temperature.Try to induce crystallization by trituration with a non-polar solvent (e.g., hexane) or by cooling the concentrated solution to a low temperature.
Difficulty in Characterization Broad or Unresolved NMR Peaks: Presence of geometric (E/Z) isomers around the C=N double bond.This is a common feature of hydrazones. The ratio of isomers can sometimes be influenced by the solvent or temperature. Consider acquiring NMR spectra at different temperatures.
Ambiguous IR Spectrum: Overlapping peaks.Look for the characteristic C=N stretch (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the starting carbonyl compound. The N-H stretch of the hydrazone should also be present.

Data Presentation

Table 1: Typical Yields for Hydrazone Synthesis with Various Hydrazides and Aldehydes

HydrazideAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
2-hydroxy benzohydrazideSubstituted aromatic aldehydes-Ethanol380[7]
Hydrazone BSubstituted aromatic aldehydes-Ethanol283-91[1]
Hydrazide 3Aromatic aldehydesGlacial Acetic AcidEthanol3-4-[4]
4-hydrazinylbenzoic acidAromatic aldehydes-Ethanol4-1277
Benzoic/Phenolic acid hydrazideAromatic aldehydesGlacial Acetic AcidEthanol3-[3]

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Hydrazone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Aldehyde/Ketone and this compound in Ethanol Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to Room Temperature TLC->Cooling Reaction Complete Isolation Isolate Product Cooling->Isolation Purification Purify Product Isolation->Purification Final_Product Final_Product Purification->Final_Product Pure Hydrazone

Caption: Experimental workflow for the synthesis of hydrazones using this compound.

Troubleshooting_Hydrazone_Synthesis Start Start Hydrazone Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Optimize_pH Adjust pH (catalytic weak acid) Check_Yield->Optimize_pH Yes Check_Purification Purification Issues? Check_Side_Products->Check_Purification No Adjust_Stoichiometry Adjust Stoichiometry (1:1 ratio) Check_Side_Products->Adjust_Stoichiometry Yes (Azine) Success Successful Synthesis Check_Purification->Success No Column_Chromatography Use Column Chromatography Check_Purification->Column_Chromatography Yes (Impure Solid) Increase_Rxn_Conditions Increase Reaction Time/Temperature Optimize_pH->Increase_Rxn_Conditions Check_Reagents Check Reagent Purity Increase_Rxn_Conditions->Check_Reagents Check_Reagents->Start Milder_Conditions Use Milder Conditions (avoid strong acid/base) Adjust_Stoichiometry->Milder_Conditions Milder_Conditions->Start Trituration Try Trituration with Hexane Column_Chromatography->Trituration Still Oily Trituration->Success

Caption: Troubleshooting decision tree for hydrazone synthesis.

Hydrazone_Formation_Mechanism Reactants Aldehyde/Ketone + this compound Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack + H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Dehydration Dehydration Proton_Transfer->Dehydration Hydrazone Hydrazone Product Dehydration->Hydrazone - H₂O

Caption: Simplified mechanism of acid-catalyzed hydrazone formation.

References

Removal of impurities from 3-Cyanobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 3-Cyanobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of a 3-cyanobenzoic acid ester, typically methyl 3-cyanobenzoate, with hydrazine hydrate. The reaction is usually carried out in a suitable solvent like an alcohol (e.g., ethanol or methanol).

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities in a this compound synthesis are typically:

  • Unreacted Methyl 3-cyanobenzoate: The starting ester may not have fully reacted.

  • 3-Cyanobenzoic acid: This can be present if the starting ester was not fully purified or if some of the ester hydrolyzed during the reaction.

  • Excess Hydrazine Hydrate: As it is often used in excess to drive the reaction to completion.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the starting material (methyl 3-cyanobenzoate), the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes.

Q4: What are the general approaches to purify crude this compound?

A4: The most common purification techniques for this compound are:

  • Washing: Treating the crude product with appropriate solvents to remove specific impurities.

  • Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.

  • Column Chromatography: Passing the crude product through a silica gel column to separate the desired compound from impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction using TLC to ensure the starting material is fully consumed.[1] If the reaction has stalled, consider increasing the reaction time or temperature.
Excessive Product Loss During Workup During aqueous washes, ensure the pH is not acidic, as this can lead to the formation of the more water-soluble hydrazinium salt. Minimize the volume of solvent used for washing the final product.
Sub-optimal Reaction Conditions Ensure that the hydrazine hydrate used is of good quality and that the reaction is performed under an inert atmosphere if sensitive to air.
Issue 2: Presence of Starting Material (Methyl 3-cyanobenzoate) in the Final Product
Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature As confirmed by TLC, if the starting material is still present, extend the reaction time or increase the temperature according to the protocol.
Inefficient Purification Wash the crude product with a solvent in which the starting material is soluble but the product has low solubility, such as toluene or diethyl ether.[2] Recrystallization is also an effective method for removing less polar impurities like the starting ester.
Issue 3: Presence of 3-Cyanobenzoic Acid in the Final Product
Possible Cause Troubleshooting Step
Hydrolysis of the Starting Ester Ensure the starting methyl 3-cyanobenzoate is free of 3-cyanobenzoic acid. During the workup, a wash with a mild base (e.g., a saturated solution of sodium bicarbonate) can help remove acidic impurities.[3]
Ineffective Purification If 3-cyanobenzoic acid is present, a basic wash during the workup is the most effective removal method. Recrystallization can also help, as the solubility properties of the acid and the hydrazide differ.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-cyanobenzoate in ethanol.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., with a mobile phase of 1:1 ethyl acetate:hexanes).

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to the flask.[4][5]

  • Heat the mixture with gentle swirling until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.[6]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification of this compound by Column Chromatography
  • Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Purification Method Starting Purity (Example) Final Purity (Example) Key Impurities Removed
Washing with Toluene 85%92%Unreacted Methyl 3-cyanobenzoate
Recrystallization from Ethanol 92%>98%Methyl 3-cyanobenzoate, minor side products
Column Chromatography 85%>99%Methyl 3-cyanobenzoate, 3-Cyanobenzoic acid, other byproducts

Note: The purity values are illustrative and can vary depending on the initial reaction conditions and the execution of the purification protocol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Methyl 3-cyanobenzoate + Hydrazine Hydrate in Ethanol reflux Reflux start->reflux tlc Monitor with TLC reflux->tlc cool Cool to RT tlc->cool evaporate Evaporate Solvent cool->evaporate precipitate Precipitate with Water evaporate->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash crude Crude this compound filter_wash->crude recrystallize Recrystallization (e.g., Ethanol) crude->recrystallize column Column Chromatography (Silica Gel) crude->column pure Pure this compound recrystallize->pure column->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Analyze Crude Product (e.g., TLC, NMR) impurity_check Impurities Detected? start->impurity_check ester Unreacted Ester (Methyl 3-cyanobenzoate) impurity_check->ester Yes acid Acidic Impurity (3-Cyanobenzoic acid) impurity_check->acid Yes other Other Impurities impurity_check->other Yes pure Pure Product impurity_check->pure No wash_ester Wash with non-polar solvent (e.g., Toluene) ester->wash_ester wash_acid Wash with mild base (e.g., NaHCO3 soln) acid->wash_acid column Column Chromatography other->column recrystallize Recrystallize wash_ester->recrystallize recrystallize->pure recrystallize->pure wash_acid->recrystallize column->pure

Caption: Troubleshooting logic for the purification of this compound based on impurity identification.

References

Stability issues with 3-Cyanobenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Cyanobenzohydrazide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation indicates that the compound may have exceeded its solubility limit in the chosen solvent. Consider the following troubleshooting steps:

  • Solvent Selection: this compound, like many benzohydrazide derivatives, has limited solubility in aqueous solutions. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.

  • Co-solvent Percentage: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but does not interfere with your experimental assay.

  • Temperature: Gently warming the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.

  • Concentration: If possible, try working with a lower concentration of this compound.

Q2: I suspect my this compound solution is degrading. What are the common degradation pathways?

A2: this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The hydrazide functional group can be hydrolyzed to form 3-cyanobenzoic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of dissolved oxygen or metal ions, to form 3-cyanobenzoic acid.[1]

Q3: How does pH affect the stability of this compound in my solution?

A3: The stability of hydrazide compounds in aqueous solutions is significantly influenced by pH. Generally, hydrazides exhibit increased stability as the pH approaches neutrality (pH 7). Both acidic and alkaline conditions can accelerate the rate of hydrolysis. For sensitive experiments, it is crucial to control and buffer the pH of your solution.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: For optimal stability, it is recommended to prepare this compound solutions fresh before each experiment. If storage is necessary:

  • Short-term: Aqueous solutions should not be stored for more than one day.

  • Long-term: For longer-term storage, prepare stock solutions in a high-purity, anhydrous organic solvent like DMSO, store at -20°C or -80°C, and protect from light and moisture. Before use, allow the solution to equilibrate to room temperature.

Troubleshooting Guides

Issue: Inconsistent experimental results.

This could be due to the degradation of this compound in your experimental setup.

Troubleshooting Workflow:

start Inconsistent Results Observed check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh No check_ph Is the solution pH controlled? check_solution->check_ph Yes buffer_solution Buffer the solution to a neutral pH (6.5-7.5). check_ph->buffer_solution No check_oxygen Was the solution deoxygenated? check_ph->check_oxygen Yes check_storage How was the stock solution stored? improper_storage Stock solution may have degraded. Prepare fresh stock. check_storage->improper_storage Improperly proper_storage Stock solution likely stable. Investigate other experimental variables. check_storage->proper_storage Properly deoxygenate Deoxygenate solvents and handle under inert gas (N2 or Ar). check_oxygen->deoxygenate No check_metal Does the buffer contain metal ions (e.g., Cu2+)? check_oxygen->check_metal Yes check_metal->check_storage No use_chelator Use a metal chelator (e.g., EDTA) or a metal-free buffer. check_metal->use_chelator Yes

Figure 1. Troubleshooting inconsistent results.
Issue: Difficulty in dissolving this compound.

This is likely a solubility issue.

Troubleshooting Decision Tree:

start Difficulty Dissolving Compound solvent_check What solvent are you using? start->solvent_check aqueous Aqueous Buffer solvent_check->aqueous organic Organic Solvent solvent_check->organic use_cosolvent Use a co-solvent. Dissolve in DMSO first, then add to buffer. aqueous->use_cosolvent sonicate Have you tried sonication? organic->sonicate use_cosolvent->sonicate try_other_organic Try a different polar aprotic solvent (e.g., DMF). apply_sonication Sonicate the solution. sonicate->apply_sonication No gentle_heat Have you tried gentle heating? sonicate->gentle_heat Yes apply_sonication->gentle_heat apply_heat Gently warm the solution while stirring. Monitor for degradation. gentle_heat->apply_heat No concentration_check Is the concentration high? gentle_heat->concentration_check Yes apply_heat->concentration_check lower_concentration Reduce the final concentration. concentration_check->lower_concentration Yes

Figure 2. Troubleshooting dissolution issues.

Data Presentation

Solubility of Benzohydrazide Analogs

Quantitative solubility data for this compound is limited. The following table summarizes the solubility of closely related benzohydrazide analogs. This data can be used to estimate the solubility of this compound.

CompoundSolventSolubility
4-AminobenzohydrazideDMSO~14 mg/mL
4-AminobenzohydrazideDimethylformamide~10 mg/mL
4-Aminobenzohydrazide1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
BenzohydrazideWaterSoluble
BenzohydrazideAlcoholSoluble

Note: Data for 4-Aminobenzohydrazide is provided as a proxy due to the lack of specific data for this compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Workflow for Stability Assessment:

prep_solution Prepare this compound in test buffer from fresh stock. initial_sample Immediately take a t=0 sample. prep_solution->initial_sample incubate Incubate solution under desired conditions (e.g., 37°C). initial_sample->incubate time_points Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours). incubate->time_points quench Immediately quench reaction if necessary (e.g., by acidification or freezing). time_points->quench hplc_analysis Analyze all samples by a validated HPLC method. quench->hplc_analysis data_analysis Calculate the percentage of remaining this compound at each time point. hplc_analysis->data_analysis plot_data Plot % remaining vs. time to determine the degradation rate. data_analysis->plot_data cluster_hydrolysis Hydrolysis This compound This compound 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid This compound->3-Cyanobenzoic Acid H2O, H+ or OH- This compound->3-Cyanobenzoic Acid [O] Hydrazine Hydrazine This compound->Hydrazine H2O, H+ or OH-

References

Technical Support Center: Scaling Up the Synthesis of 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyanobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Troubleshooting Guide

Scaling up chemical syntheses can introduce a variety of challenges. This guide addresses common issues encountered during the preparation of this compound in a question-and-answer format.

Issue 1: Low or Inconsistent Product Yield

Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the potential causes and how can I improve it?

A: Low and inconsistent yields are a common issue when scaling up. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Methyl 3-cyanobenzoate: Ensure the starting ester is pure. The presence of the corresponding carboxylic acid (3-cyanobenzoic acid) is a common impurity that will not react under these conditions and will reduce your yield.[1]

    • Hydrazine Hydrate: The concentration of hydrazine hydrate can vary. Use a fresh, properly stored bottle and consider titrating it to determine the exact concentration, especially for large-scale reactions. Anhydrous hydrazine can be prepared by refluxing hydrazine hydrate with sodium hydroxide, but this should be done with extreme caution due to its explosive potential.

  • Reaction Conditions:

    • Stoichiometry: A slight excess of hydrazine hydrate is often used to drive the reaction to completion. However, a large excess can complicate purification. For scaled-up reactions, a molar ratio of methyl 3-cyanobenzoate to hydrazine hydrate of 1:1 to 1:1.5 is a good starting point.[2]

    • Reaction Time and Temperature: The reaction is typically run at reflux in methanol or ethanol.[3] Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific scale.[4] Refluxing for 3-5 hours is a common starting point.

    • Mixing: Inadequate mixing can be an issue in larger reactors. Ensure that the stirring is efficient enough to maintain a homogeneous reaction mixture.

  • Work-up and Product Isolation:

    • Precipitation: this compound often has poor solubility in alcohols like methanol and ethanol, which can cause it to precipitate out of the reaction mixture upon cooling.[5] This can be used to your advantage for isolation. However, if the product is soluble in the work-up solvent (e.g., water), you will not get good precipitation.

    • Solvent Evaporation: If your product does not precipitate upon cooling or pouring into ice water, it may be due to its solubility.[6] In this case, removing the solvent and excess hydrazine under reduced pressure is an effective alternative for isolating the crude product.[6]

Issue 2: Difficulty in Product Purification

Q: I am having trouble obtaining pure this compound. What are the common impurities and what are the best purification methods?

A: Purification can be challenging, especially with increasing scale. Common impurities include unreacted starting materials and side products.

  • Common Impurities:

    • Methyl 3-cyanobenzoate: Unreacted starting ester.

    • Hydrazine: Excess hydrazine from the reaction.

    • N,N'-bis(3-cyanobenzoyl)hydrazine (Diacylhydrazide): This side product can form, particularly if the reaction conditions are not well-controlled.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying this compound. Ethanol or methanol are commonly used solvents for recrystallization.[4]

    • Washing: Washing the crude product with appropriate solvents can remove specific impurities.

      • Water: To remove excess hydrazine hydrate and other water-soluble impurities.

      • n-Hexane or Petroleum Ether: To remove non-polar impurities.[4]

      • Cold Methanol or Ethanol: To wash the filtered product, taking advantage of its lower solubility at reduced temperatures.

    • Column Chromatography: For very impure samples or when high purity is critical, column chromatography on silica gel can be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely used and scalable method is the hydrazinolysis of an ester, typically methyl 3-cyanobenzoate or ethyl 3-cyanobenzoate, with hydrazine hydrate in an alcohol solvent such as methanol or ethanol under reflux.[2][3] A patented, solvent-free approach involving reactive fractionation to remove the alcohol byproduct and drive the reaction to completion has also been reported to achieve yields of over 90%, making it suitable for industrial-scale production.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress.[4] You can spot the reaction mixture alongside the starting material (methyl 3-cyanobenzoate) to observe the disappearance of the starting material and the appearance of the product spot.

Q3: My product is not precipitating when I pour the reaction mixture into ice water. What should I do?

A3: This indicates that your product may have some solubility in water.[6] Instead of a precipitation work-up, you should concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., methanol or ethanol) and the excess hydrazine hydrate.[6] The resulting crude solid can then be purified by recrystallization or washing.

Q4: Are there any significant safety concerns when scaling up this synthesis?

A4: Yes. Hydrazine hydrate is toxic and a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6] Anhydrous hydrazine is potentially explosive and should be handled with extreme care.[6] The reaction can be exothermic, especially during the initial addition of reagents, so controlled addition and adequate cooling should be in place for large-scale reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for Hydrazinolysis of Methyl 3-Cyanobenzoate

ParameterRecommended RangeNotes
Molar Ratio (Ester:Hydrazine Hydrate) 1 : 1 to 1 : 1.5A slight excess of hydrazine drives the reaction.[2]
Solvent Methanol or EthanolTypically used as the reaction medium.
Reaction Temperature Reflux~65°C for Methanol, ~78°C for Ethanol.
Reaction Time 3 - 6 hoursMonitor by TLC for completion.[2]
Yield (Conventional Heating) 59.0 - 77.0%Can be lower on a larger scale without optimization.
Yield (Reactive Fractionation) > 90%Patented method for improved yield.[2]

Table 2: Purification Parameters

MethodSolvent(s)Target Impurity Removed
Recrystallization Ethanol or MethanolBroad range of impurities.[4]
Washing WaterExcess hydrazine hydrate, water-soluble salts.
Washing n-Hexane / Petroleum EtherNon-polar impurities.[4]
Column Chromatography Silica Gel with Ethyl Acetate/HexaneFor high purity applications.[1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is suitable for a laboratory setting and can be scaled up with appropriate modifications.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-cyanobenzoate (1.0 eq).

    • Add methanol or absolute ethanol as the solvent. A typical concentration is in the range of 0.5 to 1.0 M.

    • With stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution. The addition may be mildly exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 3-5 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product may crystallize out.

    • If crystallization occurs, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same alcohol used for the reaction) and then with water to remove excess hydrazine.

    • If no crystallization occurs, remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a solid.

    • Dry the purified product under vacuum.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway Synthesis of this compound start Methyl 3-cyanobenzoate product This compound start->product Hydrazinolysis reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product byproduct Methanol/Ethanol + H2O product->byproduct Byproducts solvent Methanol or Ethanol Reflux solvent->product Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Pure reagent_pure Re-run with purified materials check_reagents->reagent_pure Impure? check_workup Analyze Workup & Purification check_conditions->check_workup Optimal optimize_conditions Optimize Stoichiometry, Time, and Temperature check_conditions->optimize_conditions Suboptimal? modify_workup Modify Isolation/ Purification Method check_workup->modify_workup Product Loss? reagent_impure Source of low yield identified reagent_pure->reagent_impure conditions_suboptimal Potential for improvement optimize_conditions->conditions_suboptimal workup_loss Product loss during isolation identified modify_workup->workup_loss

References

Technical Support Center: Alternative Solvents for 3-Cyanobenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using alternative and greener solvents for reactions involving 3-Cyanobenzohydrazide. This resource includes troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of solvent performance.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of hydrazones and other derivatives of this compound, with a focus on issues related to solvent choice.

Issue Possible Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Poor Solubility of this compound: The starting material may not be sufficiently soluble in the chosen solvent at the reaction temperature.- Solvent Selection: Consider switching to a more polar aprotic solvent like DMF or dioxane if using non-polar solvents. For greener options, ethanol-water mixtures can be effective. - Temperature: Gently heat the reaction mixture to improve solubility, but monitor for potential side reactions.
Suboptimal pH: The reaction rate for hydrazone formation is highly pH-dependent.[1]- Acid Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to maintain a mildly acidic pH (typically around 4-6).[2][3] - Avoid Strong Acids: Highly acidic conditions can protonate the hydrazide, rendering it non-nucleophilic.[1]
Incomplete Reaction: The reaction may not have reached completion.- Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Catalyst: For reactions at neutral pH, consider using a nucleophilic catalyst like aniline to accelerate the reaction.[1]
Formation of Side Products Azine Formation: A common side reaction in hydrazone synthesis.[2]- Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of this compound relative to the aldehyde or ketone. - Purification: Separate the desired hydrazone from the azine byproduct using column chromatography or recrystallization.[2][4]
Reaction with Cyano Group: In harsh conditions, the cyano group might undergo hydrolysis or other transformations.- Mild Conditions: Employ milder reaction conditions (e.g., lower temperature, weaker acid catalyst). - Solvent Choice: Protic solvents like water or alcohols under neutral or mildly acidic conditions are generally less likely to promote cyano group side reactions compared to strongly acidic or basic conditions.
Product Precipitation Issues Product is too soluble in the reaction solvent: This can make isolation difficult.- Solvent Removal: If the product does not precipitate upon cooling, remove the solvent under reduced pressure. - Anti-Solvent Addition: Add a less polar co-solvent (an "anti-solvent") to induce precipitation.
Difficulty in Purification Similar Polarity of Product and Impurities: Co-elution during column chromatography or co-precipitation during recrystallization.- Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or hexane/ethyl acetate.[2][3] - Column Chromatography Gradient: Optimize the solvent gradient for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are some green solvent alternatives to traditional solvents like DMF or dioxane for this compound reactions?

A1: Greener alternatives include ethanol, methanol, water, or mixtures of ethanol and water.[3][5] Solvent-free approaches, such as microwave-assisted synthesis or solid-state grinding with a catalyst like moist L-proline, are also excellent green options.[6][7]

Q2: How critical is the pH for the reaction of this compound with aldehydes/ketones?

A2: The pH is a critical factor. The reaction is typically acid-catalyzed and proceeds best in a mildly acidic environment (pH 4-6).[2] Strong acidic conditions can hinder the reaction by protonating the hydrazide, while basic conditions may not facilitate the reaction efficiently.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TTC) is a simple and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate. The consumption of starting materials and the appearance of a new product spot will indicate the reaction's advancement.[2]

Q4: What is the best way to purify the resulting this compound derivatives?

A4: Recrystallization is a common and effective method for purifying solid derivatives.[2][4] Ethanol, methanol, or ethanol/water mixtures are often suitable solvent systems.[3][8] If recrystallization is not sufficient, column chromatography can be employed for further purification.[4]

Q5: Can the cyano group on the benzohydrazide interfere with the reaction?

A5: Under standard hydrazone formation conditions (mildly acidic, moderate temperatures), the cyano group is generally stable. However, in the presence of strong acids or bases, or at elevated temperatures for prolonged periods, there is a risk of hydrolysis of the cyano group to a carboxylic acid or amide. It is therefore advisable to use the mildest effective conditions.

Data on Alternative Solvents

The following table summarizes reaction conditions and reported yields for the synthesis of hydrazone derivatives from hydrazides in various alternative solvents. While not all examples use this compound specifically, they provide a strong indication of the expected outcomes with analogous benzohydrazides.

Solvent SystemCatalystTemperatureReaction TimeTypical YieldReference(s)
EthanolAcetic Acid (catalytic)Reflux2.5 - 8 hours71% - 90%[3][5]
MethanolAcetic Acid (catalytic)Reflux2 - 6 hoursGood to Excellent[9]
1,4-DioxaneNoneReflux2 - 3 hours68% - 74%[8][10]
WaterAcetic AcidReflux~3 hoursHigh (e.g., 94%)
Solvent-FreeMicrowave Irradiation90 °C10 minutesModerate[11]
Solvent-FreeMoist L-proline (grinding)Room TemperatureShortHigh[6]

Experimental Protocols

Protocol 1: Hydrazone Synthesis in Ethanol

This protocol describes a general procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone in ethanol.

Materials:

  • This compound

  • Aldehyde or ketone

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with hot plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable amount of absolute ethanol.

  • Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[9]

  • Attach a condenser and reflux the reaction mixture with stirring for 2-6 hours. Monitor the reaction progress by TLC.[9]

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[9]

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This protocol outlines a green, solvent-free method for hydrazone synthesis using microwave irradiation.

Materials:

  • This compound

  • Aldehyde or ketone

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 90°C) for a short duration (e.g., 10 minutes).[11]

  • After cooling, the solid product can be directly collected.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[11]

Visualizations

Solvent_Selection_Workflow start Start: Need to synthesize a This compound derivative green_pref Is a 'green' synthesis protocol preferred? start->green_pref solvent_free Solvent-Free Synthesis green_pref->solvent_free Yes solvent_based Solvent-Based Synthesis green_pref->solvent_based No microwave Microwave Irradiation solvent_free->microwave grinding Grinding with Catalyst solvent_free->grinding reaction_setup Set up reaction with appropriate catalyst and temperature microwave->reaction_setup grinding->reaction_setup green_solvents Select Green Solvent (Ethanol, Methanol, Water, EtOH/H2O) solvent_based->green_solvents Default traditional_solvents Select Traditional Solvent (Dioxane, DMF for poor solubility) solvent_based->traditional_solvents Solubility Issues green_solvents->reaction_setup traditional_solvents->reaction_setup workup Reaction Work-up and Purification (Filtration, Recrystallization, Chromatography) reaction_setup->workup end End: Pure Product workup->end

Caption: Workflow for selecting a suitable solvent for this compound reactions.

Troubleshooting_Low_Yield low_yield Low Product Yield check_solubility Check Solubility of This compound low_yield->check_solubility change_solvent Switch to a more polar or greener solvent (e.g., EtOH/H2O) check_solubility->change_solvent Poor increase_temp Gently increase reaction temperature check_solubility->increase_temp Moderate check_ph Verify pH is mildly acidic (4-6) check_solubility->check_ph Good change_solvent->check_ph increase_temp->check_ph add_catalyst Add catalytic amount of weak acid (e.g., Acetic Acid) check_ph->add_catalyst Not Acidic check_time Monitor reaction by TLC and extend reaction time check_ph->check_time Optimal add_catalyst->check_time optimized Optimized Yield check_time->optimized

Caption: Logical steps for troubleshooting low yield in this compound reactions.

References

Preventing dimer formation in 3-Cyanobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanobenzohydrazide. The focus is on preventing the formation of the common diacylhydrazine dimer byproduct during hydrazone synthesis and other coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving this compound, and why does it form?

A1: The most common byproduct is the N,N'-bis(3-cyanobenzoyl)hydrazine, also known as the diacylhydrazine dimer. This dimer forms through the self-condensation of two molecules of this compound. This side reaction is generally promoted by harsh reaction conditions such as high temperatures, prolonged reaction times, and the presence of certain activating agents that can convert the hydrazide into a more reactive acylating species.

Q2: What is the likely mechanism for dimer formation?

A2: Dimer formation likely proceeds through the nucleophilic attack of the amino group of one this compound molecule onto the activated carbonyl carbon of a second molecule. This activation can occur under acidic or basic conditions, or in the presence of a coupling agent. The resulting tetrahedral intermediate then collapses, eliminating a molecule of hydrazine to form the stable diacylhydrazine dimer.

Q3: How does pH affect the rate of dimer formation versus the desired hydrazone formation?

A3: The pH of the reaction medium is a critical factor.

  • Acidic Conditions (pH 4-6): Mildly acidic conditions are generally optimal for hydrazone formation. The acid catalyzes the reaction by protonating the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide. This targeted activation favors the desired reaction.

  • Neutral or aprotic conditions: In the absence of an acid catalyst, the reaction can be sluggish, potentially requiring higher temperatures or longer reaction times, which can increase the likelihood of dimer formation.

  • Basic Conditions: Basic conditions can deprotonate the N-H group of the hydrazide, increasing its nucleophilicity. However, this can also promote the self-condensation reaction, leading to a higher yield of the dimer.

Q4: Can the choice of solvent influence the formation of the dimer byproduct?

A4: Yes, the solvent can play a significant role. Protic solvents like ethanol or methanol are often good choices for hydrazone synthesis as they can facilitate the necessary proton transfers in the reaction mechanism. Aprotic solvents can also be used, but reaction rates may be slower, potentially necessitating harsher conditions that could favor dimerization. It is advisable to choose a solvent in which the this compound and the carbonyl compound are fully soluble at the reaction temperature to ensure a homogeneous reaction mixture.

Troubleshooting Guide: Minimizing Dimer Formation

This guide provides specific troubleshooting steps to minimize the formation of the diacylhydrazine dimer in your reactions.

Issue Potential Cause Recommended Solution
Significant dimer formation observed by TLC/LC-MS Reaction temperature is too high.Optimize the reaction temperature. Start with room temperature and slowly increase only if the reaction is not proceeding. In many cases, gentle heating to 40-50°C is sufficient.
Reaction time is excessively long.Monitor the reaction progress closely by TLC or LC-MS. Once the starting material (the limiting reagent) is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may promote dimer formation.
Incorrect pH of the reaction mixture.Adjust the pH to be mildly acidic (pH 4-6). This can be achieved by adding a catalytic amount of a weak acid like acetic acid. Avoid strong acids or bases.
High concentration of this compound.Use a more dilute solution of the reactants. High concentrations can increase the probability of self-condensation.
Presence of activating agents or impurities.Ensure high purity of starting materials and solvents. Avoid using strong dehydrating or coupling agents unless absolutely necessary for the desired transformation, as these can activate the hydrazide for self-reaction.
Low yield of the desired hydrazone product Inefficient reaction conditions.Use a catalytic amount of a suitable acid (e.g., acetic acid) to promote the desired hydrazone formation. Ensure the reactants are well-dissolved in the chosen solvent.
Stoichiometry of reactants.Use a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound to ensure complete consumption of the this compound, which will in turn minimize its availability for self-condensation.

Experimental Protocols to Minimize Dimer Formation

Protocol 1: Acid-Catalyzed Hydrazone Synthesis at Room Temperature

This protocol is optimized for the formation of hydrazones from this compound with minimal dimer formation.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol (or other suitable alcohol)

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 1-4 hours), the product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Parameter Recommended Condition Rationale
Temperature Room TemperatureMinimizes the rate of the self-condensation side reaction.
Catalyst Catalytic Acetic AcidSpecifically activates the carbonyl partner, favoring hydrazone formation.
Stoichiometry Slight excess of carbonylDrives the reaction to completion and consumes the hydrazide, preventing dimerization.
Concentration 0.1 - 0.5 MReduces the likelihood of intermolecular self-reaction of the hydrazide.

Visualizing Reaction Pathways

To aid in understanding the competing reactions, the following diagrams illustrate the desired hydrazone formation pathway and the undesired dimer formation pathway.

G cluster_desired Desired Hydrazone Formation cluster_undesired Undesired Dimer Formation hydrazide This compound intermediate1 Tetrahedral Intermediate carbonyl Aldehyde/Ketone activated_carbonyl Protonated Carbonyl carbonyl->activated_carbonyl + H+ acid H+ (catalyst) activated_carbonyl->intermediate1 + this compound hydrazone Hydrazone Product intermediate1->hydrazone - H2O, -H+ water H2O hydrazide1 This compound (Molecule 1) activated_hydrazide Activated Hydrazide hydrazide1->activated_hydrazide Activation (e.g., heat, base) hydrazide2 This compound (Molecule 2) intermediate2 Dimeric Intermediate activated_hydrazide->intermediate2 + this compound (Molecule 2) dimer Diacylhydrazine Dimer intermediate2->dimer - Hydrazine hydrazine_mol Hydrazine

Caption: Competing reaction pathways for this compound.

The following workflow provides a decision-making process for optimizing your reaction to prevent dimer formation.

Caption: Troubleshooting workflow for minimizing dimer formation.

Validation & Comparative

A Comparative Guide to 3-Cyanobenzohydrazide and 4-Cyanobenzohydrazide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Among the versatile synthons available, benzohydrazide derivatives stand out for their utility in constructing a wide array of heterocyclic compounds and as key components in biologically active molecules. This guide provides a detailed comparison of two isomeric cyanobenzohydrazides: 3-Cyanobenzohydrazide and 4-Cyanobenzohydrazide. We will delve into their synthesis, explore the nuanced differences in their reactivity, and present their applications in the context of medicinal chemistry, supported by experimental data and protocols.

Synthesis and Physicochemical Properties: A Tale of Two Isomers

Both this compound and 4-Cyanobenzohydrazide are typically synthesized from their corresponding methyl cyanobenzoate precursors through hydrazinolysis. The general synthetic pathway involves the reaction of the methyl ester with hydrazine hydrate, usually in an alcoholic solvent.

Synthesis

While the synthetic route is analogous, the position of the cyano group—meta in this compound and para in 4-cyanobenzohydrazide—imparts subtle yet significant differences in their physicochemical properties and reactivity. The electron-withdrawing nature of the cyano group influences the electron density distribution within the benzene ring and on the hydrazide moiety.

Table 1: Physicochemical Properties of this compound and 4-Cyanobenzohydrazide

PropertyThis compound4-Cyanobenzohydrazide
Molecular Formula C₈H₇N₃OC₈H₇N₃O
Molecular Weight 161.16 g/mol 161.16 g/mol
Appearance White to off-white solidWhite crystalline powder
Melting Point Not reported165-168 °C
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

Experimental Protocols

Synthesis of Methyl 3-cyanobenzoate

A green method for the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine hydrochloride has been reported.[1] The process involves an oximation reaction followed by dehydration. Under optimal conditions, using acetic anhydride as the dehydrating agent, the product can be obtained with a purity higher than 98% and a yield of up to 95.1%.[1]

Synthesis of Methyl 4-cyanobenzoate

Methyl 4-cyanobenzoate can be synthesized from 4-cyanobenzoic acid and methanol in the presence of a solid acid catalyst (monolith-SO3H) in toluene at 80°C for 24 hours under an inert atmosphere.[2] Another method involves the reaction of m-cyanobenzamide with a 20% hydrochloric acid/methanol solution at 64°C for 12 hours, yielding 93% of methyl 4-cyanobenzoate.[2]

General Protocol for the Synthesis of Cyanobenzohydrazides

To a solution of the respective methyl cyanobenzoate (1 equivalent) in a suitable alcohol (e.g., ethanol for the 3-isomer, methanol for the 4-isomer), hydrazine hydrate (1.2-1.5 equivalents) is added. The reaction mixture is refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the cyanobenzohydrazide.

Reactivity and the Influence of the Cyano Group Position

The position of the electron-withdrawing cyano group plays a crucial role in the reactivity of the benzohydrazide molecule. In electrophilic aromatic substitution reactions, electron-withdrawing groups are generally deactivating and act as meta-directors.[3][4][5][6][7] This is because they destabilize the carbocation intermediate formed during ortho and para attack more than the meta attack.

Conversely, in nucleophilic aromatic substitution, an electron-withdrawing group at the ortho or para position can stabilize the negatively charged intermediate, thus facilitating the reaction.[6]

Reactivity

For this compound, the cyano group is in the meta position relative to the hydrazide group. Its electron-withdrawing effect is primarily inductive. In 4-cyanobenzohydrazide, the para-positioned cyano group exerts both a strong inductive and a resonance effect, which can more significantly decrease the electron density on the hydrazide nitrogen atoms. This difference in electronic effects can lead to variations in their nucleophilicity and reactivity in subsequent reactions, such as the formation of hydrazones (Schiff bases).

Application in the Synthesis of Biologically Active Molecules

Both 3- and 4-cyanobenzohydrazide serve as valuable precursors for the synthesis of hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[8][9][10][11][12][13][14] The general reaction involves the condensation of the hydrazide with an aldehyde or a ketone.

ExperimentalWorkflow

Antimicrobial Activity of Derivatives

Table 2: Representative Antimicrobial Screening Data for Hydrazone Schiff Bases

Compound TypeTest OrganismActivity MetricResult
Hydrazone Schiff Base (HSB2)¹Staphylococcus aureusZone of Inhibition> HSB1
Streptococcus pyogenesZone of Inhibition> HSB1
Escherichia coliZone of Inhibition> HSB1
Klebsiella pneumoniaeZone of Inhibition> HSB1
Chitosan-based Schiff Bases²S. epidermidisMIC7.81 µg/mL
E. faecalisMIC7.81 µg/mL
A. baumanniMIC15.62 µg/mL

¹Data from a study on hydrazone Schiff bases derived from 4-aminodimethylbenzaldehyde, indicating that structural modifications (in this case, addition of a methyl group) can enhance activity.[8] ²Data for chitosan-based Schiff bases, demonstrating the potential for potent antibacterial activity in this class of compounds.[15]

Conclusion

Both this compound and 4-Cyanobenzohydrazide are valuable reagents in synthetic and medicinal chemistry. Their synthesis is straightforward, proceeding from the corresponding methyl cyanobenzoates. The key distinction between these two isomers lies in the position of the cyano group, which influences their electronic properties and, consequently, their reactivity. The para-isomer, 4-cyanobenzohydrazide, is expected to experience a more pronounced electron-withdrawing effect on the hydrazide moiety due to resonance, potentially affecting its nucleophilicity compared to the meta-isomer.

While a direct, comprehensive comparison of their performance in various synthetic applications is not extensively documented, the principles of physical organic chemistry suggest that the choice between the 3- and 4-isomers could be strategically employed to fine-tune the electronic properties and biological activity of target molecules. Further head-to-head studies are warranted to fully elucidate the subtle differences in their synthetic utility and performance in drug discovery programs. This guide provides a foundational understanding for researchers to make informed decisions when selecting between these two versatile building blocks.

References

A Comparative Guide to the Structural Validation of 3-Cyanobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Cyanobenzohydrazide and its derivatives. It is designed to assist researchers in selecting the appropriate methodologies and in the interpretation of experimental data for this important class of compounds, which are recognized for their diverse biological activities.

Structural Elucidation: A Multi-Faceted Approach

The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data. A combination of spectroscopic and analytical techniques is typically employed for this purpose. This guide will focus on the most common and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and observed spectral data for this compound and its derivatives based on literature for structurally related compounds. This data serves as a reference for researchers working on the synthesis and characterization of novel analogs.

Table 1: ¹H NMR Spectral Data Comparison

Proton Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for Related Derivatives Notes
-NH (Amide)10.0 - 11.0 (broad singlet)9.77 (s, 1H, in a benzohydrazide derivative)[1]The chemical shift is sensitive to solvent and concentration.
-NH₂ (Hydrazine)4.5 - 5.5 (broad singlet)3.35 (s, 2H, in a benzohydrazide derivative)[1]May exchange with D₂O.
Aromatic H (ortho to -CN)8.1 - 8.38.13–8.39 (m, in a dicyano derivative)The electron-withdrawing cyano group deshields adjacent protons.
Aromatic H (meta to -CN)7.6 - 7.87.83~7.81 (m, in a benzohydrazide derivative)[1]
Aromatic H (para to -CN)7.9 - 8.17.53~7.43 (m, in a benzohydrazide derivative)[1]
Aromatic H (ortho to -CO)7.9 - 8.17.83~7.81 (m, in a benzohydrazide derivative)[1]

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for Related Derivatives Notes
-C=O (Amide)165 - 170167.22 (in a benzohydrazide derivative)[1]The carbonyl carbon is a key diagnostic peak.
-C≡N (Nitrile)115 - 120115.4 (in a dicyano derivative)
Aromatic C (ipso to -CN)110 - 115108.54~160.72 (range for aromatic carbons in various derivatives)[1]The chemical shift is influenced by the electronic environment.
Aromatic C (ipso to -CO)130 - 135133.15 (in a benzohydrazide derivative)[1]
Aromatic C125 - 140127.36, 128.26, 131.94 (in a benzohydrazide derivative)[1]

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Technique Expected Data for this compound Observed Data for Related Derivatives Notes
MS (ESI+) [M+H]⁺ at m/z 162.06m/z = 315 (M+1) for a chlorinated derivativeProvides molecular weight confirmation.
IR (cm⁻¹)
N-H stretch3200 - 34003300, 3212 (in a benzohydrazide derivative)[1]Often appears as two bands for the -NH₂ group.
C≡N stretch2220 - 22402216 (in a dicyano derivative)A sharp and characteristic peak.
C=O stretch1650 - 16801659 (in a benzohydrazide derivative)[1]Strong absorption.
N-H bend1600 - 1640-
C-N stretch1400 - 14501402 (in a benzohydrazide derivative)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the synthesis and characterization of this compound derivatives.

Synthesis of this compound

A common route for the synthesis of benzohydrazides involves the hydrazinolysis of the corresponding methyl or ethyl ester.

Protocol:

  • Esterification: 3-Cyanobenzoic acid is refluxed with an excess of methanol or ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl or ethyl 3-cyanobenzoate.

  • Hydrazinolysis: The synthesized ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for 6-8 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a common technique for the analysis of these polar compounds.

    • Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Single-Crystal X-ray Crystallography:

    • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain precise bond lengths, bond angles, and the overall molecular conformation.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the validation of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 3-Cyanobenzoic_Acid 3-Cyanobenzoic_Acid Esterification Esterification 3-Cyanobenzoic_Acid->Esterification Alcohol Methanol or Ethanol Alcohol->Esterification Hydrazine_Hydrate Hydrazine_Hydrate Hydrazinolysis Hydrazinolysis Hydrazine_Hydrate->Hydrazinolysis Methyl/Ethyl_3-Cyanobenzoate Methyl/Ethyl_3-Cyanobenzoate Esterification->Methyl/Ethyl_3-Cyanobenzoate Intermediate This compound This compound Hydrazinolysis->this compound Methyl/Ethyl_3-Cyanobenzoate->Hydrazinolysis

Caption: Synthetic pathway for this compound.

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR X-ray Single-Crystal X-ray Crystallography Synthesized_Compound->X-ray If single crystals are obtained Connectivity_and_Environment Connectivity_and_Environment NMR->Connectivity_and_Environment Provides information on: - Proton and Carbon framework - Chemical environment of nuclei Molecular_Weight Molecular_Weight MS->Molecular_Weight Provides: - Molecular weight - Elemental composition (HRMS) Functional_Groups Functional_Groups IR->Functional_Groups Identifies: - Key functional groups (C=O, N-H, C≡N) 3D_Structure 3D_Structure X-ray->3D_Structure Determines: - Absolute 3D structure - Bond lengths and angles - Conformation Structural_Confirmation Confirmed Structure Connectivity_and_Environment->Structural_Confirmation Molecular_Weight->Structural_Confirmation Functional_Groups->Structural_Confirmation 3D_Structure->Structural_Confirmation

Caption: Workflow for structural validation.

Alternative and Complementary Techniques

While the core techniques described above are standard, other methods can provide valuable complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental formula, which is a powerful confirmation of the structure.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for complex derivatives, as they help to establish correlations between protons and carbons, confirming the connectivity of the molecular skeleton.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the compound, which can be compared with the theoretical values for the proposed structure.

By employing a combination of these robust analytical methods, researchers can confidently validate the structure of novel this compound derivatives, paving the way for further investigation into their therapeutic potential.

References

Spectroscopic Analysis of 3-Cyanobenzohydrazide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the reaction products of 3-cyanobenzohydrazide, primarily focusing on the formation of hydrazones. Due to a lack of specific published spectral data for simple 3-cyanobenzohydrazones, this comparison is based on representative data from closely related benzohydrazide derivatives. The influence of the 3-cyano substituent is discussed based on established principles of spectroscopic analysis. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by offering insights into the structural characterization of this class of compounds.

Introduction

Hydrazones derived from hydrazides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of these compounds typically involves the condensation reaction of a hydrazide with an aldehyde or a ketone. The resulting hydrazone's structure and, consequently, its biological activity are influenced by the nature of the substituents on both the hydrazide and the carbonyl precursor.

This compound is a versatile building block for synthesizing novel bioactive molecules. The electron-withdrawing nature of the cyano group at the meta-position of the benzene ring is expected to modulate the electronic properties and reactivity of the resulting hydrazones, potentially leading to enhanced biological efficacy. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these reaction products.

General Synthesis of Hydrazones from this compound

The synthesis of hydrazones from this compound follows a straightforward condensation reaction with an appropriate aldehyde or ketone. The reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of acid (e.g., glacial acetic acid).

Below is a diagram illustrating the general experimental workflow for the synthesis of a hydrazone from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Spectroscopic Analysis start Start reactants This compound + Aldehyde/Ketone start->reactants solvent Ethanol reactants->solvent catalyst Glacial Acetic Acid (catalytic amount) solvent->catalyst reflux Reflux (2-4 hours) catalyst->reflux product Crude Hydrazone Product reflux->product cooling Cool to Room Temperature product->cooling precipitation Pour into Ice-cold Water cooling->precipitation filtration Filter the Precipitate precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry the Solid washing->drying recrystallization Recrystallize from Ethanol drying->recrystallization pure_product Pure Hydrazone recrystallization->pure_product ir FT-IR Spectroscopy pure_product->ir nmr 1H & 13C NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: General workflow for the synthesis and spectroscopic characterization of hydrazones derived from this compound.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for a representative reaction product of this compound, N'-(phenylmethylene)-3-cyanobenzohydrazide, in comparison with other substituted benzohydrazones. The data for the non-cyano substituted analogs are compiled from various literature sources.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the synthesized hydrazones. The characteristic absorption bands provide evidence for the formation of the C=N (imine) bond and the retention of the C=O (amide) and N-H groups.

Functional Group Expected Wavenumber (cm⁻¹) for N'-(phenylmethylene)-3-cyanobenzohydrazide Observed Wavenumber (cm⁻¹) for other Benzohydrazones Reference
N-H (Amide)3200-33003173 - 3347[1]
C≡N (Cyano)~2230N/A-
C=O (Amide I)1650-16701595 - 1654[1]
C=N (Imine)1620-16401511 - 1598[1]

The presence of the electron-withdrawing cyano group is anticipated to cause a slight shift to higher wavenumbers for the C=O and C=N stretching vibrations compared to unsubstituted or electron-donating group substituted benzohydrazones.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Proton Expected Chemical Shift (δ, ppm) for N'-(phenylmethylene)-3-cyanobenzohydrazide Observed Chemical Shift (δ, ppm) for other Benzohydrazones Reference
N-H (Amide)11.5 - 12.0 (singlet)11.8 - 11.9 (singlet)[1]
-CH=N (Azomethine)8.5 - 8.8 (singlet)8.3 - 8.7 (singlet)[1]
Aromatic Protons7.5 - 8.5 (multiplet)7.0 - 7.9 (multiplet)[1]

The protons on the benzene ring of the this compound moiety are expected to resonate at a slightly downfield region compared to the unsubstituted benzoyl group due to the deshielding effect of the cyano group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) for N'-(phenylmethylene)-3-cyanobenzohydrazide Observed Chemical Shift (δ, ppm) for other Benzohydrazones Reference
C=O (Amide)~163161 - 162[1]
-CH=N (Azomethine)~148143 - 148[1]
C≡N (Cyano)~118N/A-
Aromatic Carbons110 - 140108 - 153[1]

The carbon atom of the cyano group will exhibit a characteristic signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will also be influenced by the position and electronic nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For N'-(phenylmethylene)-3-cyanobenzohydrazide (C₁₅H₁₁N₃O), the expected molecular ion peak [M]⁺ would be at m/z = 249.09.

Comparison with Alternative Compounds

The biological activity of hydrazones derived from this compound can be compared with that of other hydrazones reported in the literature, such as those derived from isonicotinic acid hydrazide (Isoniazid), a well-known antitubercular drug. The introduction of the cyano group may alter the lipophilicity and electronic properties of the molecule, which can have a significant impact on its pharmacokinetic and pharmacodynamic profile.

For instance, many hydrazide-hydrazone derivatives have been screened for their antimicrobial and antifungal activities.[2] A comparative study would involve synthesizing a series of hydrazones from this compound with different aldehydes and ketones and evaluating their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. These results can then be compared with the MIC values of standard drugs or other series of hydrazones to assess their potential as novel antimicrobial agents.

Experimental Protocols

General Procedure for the Synthesis of N'-(Arylmethylene)-3-cyanobenzohydrazides

A mixture of this compound (1 mmol) and the corresponding substituted aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Spectroscopic Characterization
  • FT-IR spectra are recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

  • Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique (e.g., electron impact (EI) or electrospray ionization (ESI)).

Conclusion

References

A Comparative Analysis of the Biological Activities of 3-Cyanobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. Within this class, 3-cyanobenzohydrazide and its analogs have emerged as promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of selected this compound analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The biological activities of various this compound analogs have been evaluated across several domains. The following tables summarize the quantitative data from key studies, offering a clear comparison of their potency.

Anticancer Activity

The cytotoxic effects of several cyanobenzohydrazide analogs have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5b HCT-116 (Colon Carcinoma)3.2 ± 1.1Cisplatin2.43 ± 1.1
11 HCT-116 (Colon Carcinoma)2.5 ± 0.81Cisplatin2.43 ± 1.1
13 HCT-116 (Colon Carcinoma)3.7 ± 1.0Cisplatin2.43 ± 1.1
3d MCF-7 (Breast Cancer)1.14--
4b MCF-7 (Breast Cancer)3.38--
4c MCF-7 (Breast Cancer)2.15--
2d A-2780 (Ovarian Cancer)1.14--
3d A-2780 (Ovarian Cancer)1.76--

Table 1: Comparative anticancer activity of selected cyanobenzohydrazide analogs.

Anti-inflammatory Activity

A notable analog, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has demonstrated significant in vivo anti-inflammatory properties.

Compound IDAssayDosage% InhibitionStandard Drug% Inhibition
JR19 Carrageenan-induced peritonitis (Leukocyte Migration)10 mg/kg59%Indomethacin (10 mg/kg)40%
JR19 Subcutaneous air pouch (Cell Migration)10 mg/kg66%Indomethacin (10 mg/kg)55%

Table 2: Comparative anti-inflammatory activity of JR19.

Antimicrobial Activity

While specific MIC values for a broad range of this compound analogs are not extensively documented in a single comparative study, the broader class of hydrazones exhibits significant antimicrobial potential. The following table presents representative data for related hydrazone derivatives.

Compound ClassMicroorganismMIC (µg/mL)
Nitrofurazone analogue 15 S. aureus ATCC 65381.95
Nitrofurazone analogue 16 S. aureus ATCC 259233.91
Pyrimidine derivative 19 E. coli12.5
Pyrimidine derivative 19 S. aureus6.25
1,2,3-Thiadiazole derivative 28 Staphylococcus spp.1.95

Table 3: Representative antimicrobial activity of related hydrazone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Peritonitis in Mice

This in vivo model is used to evaluate the anti-inflammatory effect of compounds by measuring the inhibition of leukocyte migration.

Materials:

  • Male Swiss mice (25-30 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and vehicle

  • Phosphate-buffered saline (PBS) with heparin

  • Turk's solution

  • Neubauer chamber

Procedure:

  • Administer the test compounds or vehicle to the mice via an appropriate route (e.g., intraperitoneally or orally).

  • After 30-60 minutes, induce inflammation by intraperitoneal injection of 0.25 mL of carrageenan solution.

  • After 4 hours, euthanize the mice and collect the peritoneal fluid by washing the peritoneal cavity with 3 mL of heparinized PBS.

  • Dilute the peritoneal fluid with Turk's solution.

  • Count the total number of leukocytes using a Neubauer chamber under a microscope.

  • Calculate the percentage inhibition of leukocyte migration compared to the control group.

Subcutaneous Air Pouch Test in Mice

This model creates a cavity lined with synovial-like cells, which is useful for studying inflammation.

Materials:

  • Male Swiss mice (25-30 g)

  • Sterile air

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and vehicle

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inject 10 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.

  • On day 3, inject an additional 5 mL of sterile air to maintain the pouch.

  • On day 6, administer the test compounds or vehicle.

  • After 1 hour, inject 1 mL of carrageenan solution into the air pouch.

  • After a specified time (e.g., 24 hours), euthanize the mice and collect the exudate from the pouch by washing with PBS.

  • Determine the total and differential leukocyte counts in the exudate.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key signaling pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Anticancer Assay cluster_invivo In Vivo Anti-inflammatory Assay a1 Cell Seeding a2 Compound Treatment a1->a2 a3 MTT Addition a2->a3 a4 Incubation a3->a4 a5 Formazan Solubilization a4->a5 a6 Absorbance Reading a5->a6 a7 IC50 Calculation a6->a7 b1 Animal Acclimatization b2 Compound Administration b1->b2 b3 Induction of Inflammation (Carrageenan) b2->b3 b4 Sample Collection (Peritoneal Fluid/Exudate) b3->b4 b5 Leukocyte Counting b4->b5 b6 Analysis of Inhibition b5->b6

Experimental workflows for in vitro and in vivo assays.

The anti-inflammatory effects of the analog JR19 are linked to the nitric oxide (NO) signaling pathway.[1] JR19's activity involves the modulation of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), which in turn affects the levels of pro-inflammatory cytokines.[1]

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) inos iNOS Activation inflammatory_stimulus->inos cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) inflammatory_stimulus->cytokines no_production NO Production inos->no_production sgc sGC Activation no_production->sgc no_production->cytokines modulates cgmp cGMP Production sgc->cgmp inflammation Inflammation cytokines->inflammation jr19 JR19 Analog jr19->inos Inhibits jr19->sgc Modulates

Simplified sGC-NO/Cytokine signaling pathway and the role of JR19.

Conclusion

This compound analogs represent a versatile and promising class of compounds with a wide range of biological activities. The data presented herein highlights their potential as anticancer and anti-inflammatory agents. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity for specific therapeutic targets. The detailed experimental protocols provided will aid researchers in the continued exploration and development of these valuable chemical entities.

References

Unveiling the Anticancer Potential of 3-Cyanobenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, 3-cyanobenzohydrazide and its derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these compounds, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.

Comparative Efficacy of this compound Derived Compounds

The anticancer activity of several this compound-derived compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Hydrazide-hydrazone 3h PC-3Prostate Cancer1.32Paclitaxel-
MCF-7Breast Cancer2.99Paclitaxel-
HT-29Colon Cancer1.71Paclitaxel-
Benzohydrazide H20 A549Lung Cancer0.46Erlotinib0.03
MCF-7Breast Cancer0.29Erlotinib0.03
HeLaCervical Cancer0.15Erlotinib0.03
HepG2Liver Cancer0.21Erlotinib0.03
2-cyano-N'-...-acrylohydrazide 11 HCT-116Colon Cancer2.5Cisplatin2.43
2-cyano-N'-...-acrylohydrazide 5b HCT-116Colon Cancer3.2Cisplatin2.43
3-cyano-2(1H)-pyridone 8a A549Lung Cancer0.83 (µg/ml)Doxorubicin-
3-cyanopyridine-2-(1H)-thione 7b A549Lung Cancer0.87 (µg/ml)Doxorubicin-

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies have indicated that this compound-derived compounds exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Several derivatives have been shown to trigger the intrinsic apoptotic pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the apoptotic process.[1]

Cell Cycle Arrest: These compounds have also been observed to interfere with the normal progression of the cell cycle in cancer cells. Depending on the specific derivative and the cancer cell line, arrest has been reported at the G2/M phase or the S phase of the cell cycle. This prevents the cancer cells from dividing and proliferating.

Below is a diagram illustrating the general experimental workflow for evaluating the anticancer efficacy of these compounds.

G Experimental Workflow for Anticancer Efficacy Evaluation cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Synthesis of this compound Derivatives C MTT Assay for Cytotoxicity Screening (IC50 Determination) A->C B Cell Culture (Cancer Cell Lines) B->C D Selection of Lead Compounds C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V-FITC) D->F G Caspase Activity Assay (e.g., Caspase-3) F->G H Western Blot for Apoptotic Proteins (Bax, Bcl-2) F->H I Identification of Modulated Signaling Pathways G->I H->I J Further Mechanistic Studies I->J

Caption: A general workflow for the synthesis and evaluation of anticancer compounds.

The following diagram illustrates the intrinsic apoptosis pathway, a key mechanism of action for many this compound derivatives.

G Intrinsic Apoptosis Pathway Induced by this compound Derivatives compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates bcl2->bax mito Mitochondrion bax->mito Promotes MOMP cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Pro-caspase-9 apaf1->cas9 apoptosome Apoptosome Assembly apaf1->apoptosome cas9->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 Activates cas3 Pro-caspase-3 act_cas9->cas3 Cleaves & Activates act_cas3 Activated Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound-derived compounds and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[2][3][4][5]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Cells treated with the compounds are harvested and lysed to release cellular contents.

  • Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: The reaction is incubated at 37°C to allow for cleavage of the substrate by active caspase-3.

  • Detection: The cleavage of the substrate releases a chromophore or fluorophore, which is quantified by measuring the absorbance or fluorescence, respectively. The activity is proportional to the amount of cleaved substrate.[6][7][8][9]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Cells treated with the compounds are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular DNA.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.

  • Data Analysis: The data is analyzed to generate a histogram representing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13]

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates like 3-Cyanobenzohydrazide is a critical parameter that dictates its suitability for further research and development. This guide provides a comparative overview of standard analytical techniques for purity assessment, complete with experimental protocols and data interpretation guidelines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy. It excels at separating the main compound from non-volatile impurities.[1]

Experimental Protocol:

  • System: Reverse-Phase HPLC (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 75:25 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 230 nm.[3]

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Data Presentation:

Compound Retention Time (min) Peak Area (%) Identity
Peak 12.51.23-Cyanobenzoic Acid (Impurity)
Peak 24.898.5This compound
Peak 36.10.3Unknown Impurity
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.[4] It can identify and quantify impurities containing protons, provided their signals do not overlap with the main compound's signals. Quantitative NMR (qNMR) offers high precision for purity determination.[5][6]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration for quantitative analysis.

  • Analysis: Purity is determined by comparing the integral of a characteristic proton signal of this compound against the integrals of signals corresponding to impurities. For absolute quantification, a certified internal standard of known concentration is added.[7][8]

Data Presentation:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
11.8 - 12.1Singlet1H-NH (Hydrazide)
8.3 - 8.9Multiplet4HAromatic Protons
4.5Broad Singlet2H-NH₂ (Hydrazide)

Note: The presence of unexpected signals or deviations in integration values indicates impurities.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[9] This data is compared against the theoretical values calculated from the molecular formula of pure this compound (C₈H₇N₃O). It is a fundamental method for confirming the empirical formula and assessing bulk purity.[10][11]

Experimental Protocol:

  • Instrument: CHN Elemental Analyzer.

  • Sample Preparation: A precisely weighed sample (1-3 mg) of the thoroughly dried compound is placed in a tin capsule.

  • Analysis: The sample undergoes combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

Data Presentation:

Element Theoretical (%) Experimental Batch A (%) Deviation (%)
Carbon (C)59.6259.55-0.07
Hydrogen (H)4.384.41+0.03
Nitrogen (N)26.0725.98-0.09

Note: A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[10]

Melting Point Analysis

Melting point is a simple, rapid physical measurement used for qualitative identification and purity assessment.[12] Pure crystalline compounds exhibit a sharp, narrow melting point range (typically 0.5–1 °C), whereas impure substances melt over a broader range and at a lower temperature.[13][14]

Experimental Protocol:

  • Apparatus: Digital melting point apparatus or Thiele tube.

  • Sample Preparation: The sample must be completely dry and finely powdered.[15] Pack 2-3 mm of the sample into a capillary tube.[14]

  • Analysis: Heat the sample slowly (1-2 °C per minute) near the expected melting point.[15] Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid.[15]

Data Presentation:

Sample Literature M.P. (°C) Experimental M.P. (°C) Interpretation
Reference Standard151 - 153151.5 - 152.5High Purity
Synthesized Batch A151 - 153148 - 152Impure (Broad, Depressed Range)
Synthesized Batch B151 - 153151 - 152Likely High Purity

Comparative Summary of Techniques

Technique Information Provided Sensitivity Quantitation Alternative Use
HPLC Purity, Number of ImpuritiesHighExcellentPreparative separation
¹H NMR Structural Confirmation, PurityModerateVery Good (qNMR)Structure elucidation
Elemental Analysis Elemental CompositionLowGood (Bulk)Empirical formula confirmation
Melting Point Physical Property, Purity IndicationLowPoor (Qualitative)Compound identification

Visualizing the Workflow and Logic

A systematic approach is crucial for efficiently assessing the purity of a newly synthesized batch of this compound. The following diagrams illustrate a recommended workflow and the decision-making process based on the analytical results.

G cluster_start Phase 1: Initial Synthesis & Screening cluster_analysis Phase 2: Primary Quantitative Analysis cluster_confirm Phase 3: Confirmatory & Final Assessment A Synthesized Batch of This compound B Preliminary Checks: Melting Point & TLC A->B Initial sample C High-Resolution HPLC (Purity > 98%?) B->C Proceed if promising D ¹H NMR Spectroscopy (Structural Confirmation) C->D If purity is high E Mass Spectrometry (Molecular Weight Confirmation) D->E If structure is correct F Elemental Analysis (CHN, Deviation < 0.4%?) E->F If MW is correct G Assign Final Purity & Release Batch F->G If all checks pass

Caption: Analytical workflow for purity assessment.

G start Start: Analyze Batch with HPLC & NMR q1 Purity > 99% AND NMR Spectrum is Clean? start->q1 pass PASS Batch meets high-purity criteria. Confirm with MS/EA. q1->pass  Yes q2 Purity 95-99% OR Minor Impurity Peaks in NMR? q1->q2  No repurpose CONSIDER REPURIFICATION Identify impurities via LC-MS. Assess if suitable for non-critical use. q2->repurpose  Yes fail FAIL Purity < 95% Requires significant repurification or resynthesis. q2->fail  No

Caption: Decision tree for batch qualification.

References

Navigating the Selectivity Landscape of 3-Cyanobenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyanobenzohydrazide scaffold has emerged as a versatile backbone in the design of novel therapeutic agents, demonstrating efficacy in a range of preclinical studies. However, a critical aspect of drug development is understanding the cross-reactivity of these compounds to anticipate potential off-target effects and refine selectivity. This guide provides a comparative analysis of the cross-reactivity of various this compound and related benzohydrazide derivatives, drawing upon available experimental data. The information is presented to aid in the strategic design of more selective and potent drug candidates.

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of several benzohydrazide derivatives against a variety of biological targets. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Cross-reactivity of Benzohydrazide Derivatives Against Cholinesterases

Compound IDTarget EnzymeIC50 (µM)Reference
3i Acetylcholinesterase (AChE)1.850 ± 0.013[1][2]
Butyrylcholinesterase (BChE)3.680 ± 0.034[1][2]
3l Acetylcholinesterase (AChE)(83.84 ± 2.46% inhibition at 100 µM)[1][2]
ohbh10 Acetylcholinesterase (AChE)Docking study suggests potential inhibition[3]
Monoamine Oxidase B (MAO-B)Docking study suggests potential inhibition[3]

Table 2: Anticancer and Kinase Inhibitory Activity of Benzohydrazide Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
H20 Epidermal Growth Factor Receptor (EGFR)0.08[4]
A549 (human lung cancer)0.46[4]
MCF-7 (human breast cancer)0.29[4]
HeLa (human cervical cancer)0.15[4]
HepG2 (human hepatocellular cancer)0.21[4]
Compound 11 HCT-116 (colon carcinoma)2.5 ± 0.81[5]
Compound 5b HCT-116 (colon carcinoma)3.2 ± 1.1[5]
6Eb GSK-3β11.02[6]
Capan-1 (prostate cancer)9.40[6]
6Ec GSK-3β59.81[6]
Capan-1 (prostate cancer)8.25[6]

Table 3: Activity of Benzylidenehydrazine Derivatives Against Metabolic Enzymes

Compound IDTarget EnzymeIC50 (µM)Reference
9 α-amylase116.19[7]
7 α-glucosidase61.16[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to generate the data presented above.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compounds and a reference inhibitor (e.g., Donepezil).

  • Procedure:

    • A solution of the enzyme is pre-incubated with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature.

    • The substrate (ATCI or BTCI) and DTNB are added to initiate the reaction.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

    • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT-116).

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • MTT solution (5 mg/mL in PBS).

    • Solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Test compounds and a reference drug (e.g., Cisplatin or Erlotinib).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

Kinase activity is often measured using assays that detect the phosphorylation of a substrate.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, GSK-3β).

    • Specific peptide or protein substrate for the kinase.

    • ATP (adenosine triphosphate).

    • Kinase reaction buffer.

    • Detection reagents (e.g., antibodies specific for the phosphorylated substrate, or luminescence-based ATP detection kits).

    • Test compounds and a reference inhibitor.

  • Procedure:

    • The kinase is incubated with various concentrations of the test compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate or the amount of remaining ATP is quantified using a suitable detection method (e..g., ELISA, fluorescence, or luminescence).

    • The percentage of kinase inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of the untreated kinase.

    • IC50 values are determined from the dose-response curves.

Visualizing the Cross-Reactivity Screening Workflow

The following diagram illustrates a general workflow for assessing the cross-reactivity of a chemical compound library, a fundamental process in drug discovery.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification & Dose-Response cluster_3 Cross-Reactivity Profiling cluster_4 Data Analysis & SAR cluster_5 Lead Optimization A This compound Derivatives B Single-concentration screen against primary target A->B C Identify active compounds ('Hits') B->C D Determine IC50 values for hits on primary target C->D E Screen hits against a panel of off-targets (e.g., Kinome scan) D->E Potent Hits F Determine IC50 values for off-target interactions E->F G Structure-Activity Relationship (SAR) Analysis for Selectivity F->G H Design and synthesize new derivatives with improved selectivity G->H

References

Comparative Analysis of 3-Cyanobenzohydrazide Derivatives in Oncology Research: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological evaluation of novel anticancer agents derived from the 3-cyanobenzohydrazide scaffold, with a focus on a promising dual-target compound, 24e (IHCH-3064).

This guide provides a comprehensive comparison of a novel this compound derivative, compound 24e , against its precursors and standard chemotherapy agents. The data presented is collated from preclinical studies, highlighting its potential as a tumor immunotherapeutic agent. This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various biologically active molecules.

In Vitro Comparative Analysis: Antiproliferative and Inhibitory Activity

The in vitro efficacy of compound 24e was evaluated against murine colon adenocarcinoma cell lines, MC38 and CT26. Its activity is compared with its parent compounds, SCH-58261 (an A₂A receptor antagonist) and MGCD-0103 (a histone deacetylase inhibitor), and standard chemotherapeutic agents, 5-fluorouracil and oxaliplatin.

CompoundTarget(s)MC38 (GI₅₀, µM)CT26 (GI₅₀, µM)A₂A Receptor (Ki, nM)HDAC1 (IC₅₀, nM)
Compound 24e A₂A Receptor & HDAC16.2Not Reported2.280.2
SCH-58261 A₂A ReceptorLimited EfficacyNot ReportedPotentNot Applicable
MGCD-0103 HDACsLimited EfficacyNot ReportedNot ApplicablePotent
5-Fluorouracil Thymidylate Synthase~1-10 (Estimated Range)Not ReportedNot ApplicableNot Applicable
Oxaliplatin DNA Synthesis~1-5 (Estimated Range)48.0 (Resistant Line)Not ApplicableNot Applicable

Note: GI₅₀ (50% growth inhibition) values for 5-Fluorouracil and Oxaliplatin in MC38 cells are estimated ranges based on literature for colon cancer cell lines, as direct side-by-side comparisons were not available in the primary study. The IC₅₀ for Oxaliplatin in CT26 is for a resistant cell line and may not reflect the sensitivity of the parental line.

In Vivo Comparative Analysis: Antitumor Efficacy

The antitumor activity of compound 24e was assessed in a syngeneic mouse model using MC38 tumor-bearing C57BL/6 mice. The primary endpoint was the tumor growth inhibition (TGI) rate.

TreatmentDosageDosing ScheduleTumor Growth Inhibition (TGI)
Vehicle Control --0%
Compound 24e 30 mg/kgIntraperitoneal, twice daily57.8%
Compound 24e 50 mg/kgIntraperitoneal, twice daily81.0%
Compound 24e 60 mg/kgIntraperitoneal, twice daily95.3%
SCH-58261 Not ReportedNot ReportedLimited Efficacy
MGCD-0103 Not ReportedNot ReportedLimited Efficacy

Notably, all tested dosages of compound 24e were well-tolerated, with no significant body weight loss observed during the experiments.

Experimental Protocols

In Vitro Antiproliferative Assay (GI₅₀ Determination)
  • Cell Lines: Murine colon adenocarcinoma cell lines MC38 and CT26.

  • Method: Cells were seeded in 96-well plates and allowed to adhere overnight. Compounds were added at various concentrations and incubated for a specified period (typically 48-72 hours). Cell viability was assessed using a standard method such as the MTT or SRB assay. The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from dose-response curves.

Radioligand Binding Assay (A₂A Receptor Ki Determination)
  • Target: Adenosine A₂A receptor.

  • Method: Cell membranes expressing the A₂A receptor were incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity was measured to determine the displacement of the radioligand by the test compound. The Ki (inhibition constant) was calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

HDAC Inhibition Assay (IC₅₀ Determination)
  • Target: Histone Deacetylase 1 (HDAC1).

  • Method: Recombinant HDAC1 enzyme was incubated with a fluorogenic substrate and varying concentrations of the test compound. The enzymatic activity was measured by monitoring the fluorescence signal. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, was determined from dose-response curves.

In Vivo Antitumor Efficacy Study
  • Animal Model: Female C57BL/6 mice.

  • Tumor Model: Subcutaneous injection of MC38 cells into the flank of the mice.

  • Treatment: Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. Compound 24e was administered intraperitoneally twice daily at the specified doses.

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., every 2-3 days).

  • Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed dual-targeting mechanism of compound 24e .

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Study cell_lines MC38 & CT26 Cell Lines assays Antiproliferative Assay (GI50) cell_lines->assays targets A2A Receptor Binding (Ki) HDAC1 Inhibition (IC50) animal_model C57BL/6 Mice tumor_induction MC38 Tumor Induction animal_model->tumor_induction treatment Compound 24e Treatment tumor_induction->treatment evaluation Tumor Growth Inhibition (TGI) treatment->evaluation

Caption: Workflow for the preclinical evaluation of this compound derivatives.

mechanism_of_action cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell adenosine Adenosine a2ar A2A Receptor (on Immune Cells) adenosine->a2ar binds immunosuppression immunosuppression a2ar->immunosuppression leads to immune_activation immune_activation a2ar->immune_activation reverses suppression hdac1 HDAC1 gene_expression Altered Gene Expression hdac1->gene_expression regulates apoptosis apoptosis hdac1->apoptosis induces apoptosis proliferation proliferation gene_expression->proliferation promotes compound_24e Compound 24e compound_24e->a2ar blocks compound_24e->hdac1 inhibits

Caption: Dual-targeting mechanism of compound 24e on the A₂A receptor and HDAC1.

Safety Operating Guide

Prudent Disposal of 3-Cyanobenzohydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Cyanobenzohydrazide is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedures for handling and disposing of this chemical compound. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3][4]

Safety and Hazard Profile

This compound presents several hazards that necessitate careful handling and disposal. The compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1][4] Some sources also classify it as harmful if swallowed or in contact with skin.[4] A summary of its key safety information is provided below.

Hazard InformationGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4P264, P270, P301+P312, P330, P501
Acute Dermal Toxicity Category 4P280, P302+P352, P312, P362+P364, P501
Skin Corrosion/Irritation Category 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Category 2AP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)P261, P271, P304+P340, P312, P403+P233, P405, P501

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk to personnel and the environment. This process begins with the correct segregation of waste and culminates in its collection by a certified hazardous waste management service.

Workflow for this compound Disposal A 1. Waste Identification & Segregation (Solid vs. Liquid Waste) B 2. Container Selection & Labeling (Use compatible, sealed containers with hazardous waste labels) A->B C 3. Waste Accumulation (Store in a designated, safe location away from incompatibles) B->C D 4. Request for Disposal (Contact institutional EHS or approved waste contractor) C->D E 5. Professional Collection & Disposal (Transfer to a licensed waste management facility) D->E

Caption: Logical steps for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

It is imperative that this compound is not disposed of down the drain or in regular trash.[5] The following steps outline the correct procedure for its disposal:

  • Waste Segregation :

    • Separate waste containing this compound from other waste streams at the point of generation.

    • Distinguish between solid waste (e.g., contaminated personal protective equipment (PPE), empty containers) and liquid waste (e.g., reaction residues, solutions).

  • Container Management :

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.[5]

    • Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals present.

    • Keep containers securely sealed at all times, except when adding waste.[5]

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area.[1][4]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

  • Disposal of Empty Containers :

    • Thoroughly empty all contents from the original this compound container.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[5] For highly toxic materials, the first three rinses should be collected.[5]

    • After rinsing, deface or remove the original label before disposing of the container as solid waste.[5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[5]

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented protocol from your EHS department.

At present, there are no widely published, specific experimental protocols for the in-lab neutralization or deactivation of this compound. Therefore, reliance on professional waste management services is the recommended and required course of action. Always consult your institution's specific guidelines and safety officers for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanobenzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.